aTAG 2139
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H38N8O8 |
|---|---|
Molecular Weight |
782.81 |
IUPAC Name |
4-anilino-6-[6-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]-N-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C42H38N8O8/c1-43-38(53)29-22-47-30-14-12-24(20-28(30)37(29)48-26-8-3-2-4-9-26)25-13-15-31(46-21-25)39(54)45-19-6-5-18-44-35(52)23-58-33-11-7-10-27-36(33)42(57)50(41(27)56)32-16-17-34(51)49-40(32)55/h2-4,7-15,20-22,32H,5-6,16-19,23H2,1H3,(H,43,53)(H,44,52)(H,45,54)(H,47,48)(H,49,51,55) |
InChI Key |
IKLCDLVLZPLJRR-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC=C3)C4=CN=C(C=C4)C(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
aTAG 2139, aTAG2139, aTAG-2139, CFT2139, CFT-2139, CFT 2139 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of aTAG 2139
For Researchers, Scientists, and Drug Development Professionals
Abstract
aTAG 2139 is a heterobifunctional small molecule designed for targeted protein degradation through the AchillesTAG (aTAG) system. This system provides a powerful methodology for the rapid and selective removal of a protein of interest (POI) by hijacking the cell's natural protein disposal machinery. This compound functions by inducing the formation of a ternary complex between an MTH1-tagged POI and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization and use, and a summary of its known quantitative parameters.
Introduction to the aTAG System and this compound
The aTAG system is a powerful chemical biology tool for inducing rapid and reversible protein knockdown.[1] It is predicated on the fusion of a protein of interest with a "degron tag," in this case, the human enzyme MutT homolog-1 (MTH1).[1] MTH1 is an ideal tag as its acute degradation has no known phenotypic consequences in most cell lines.[1]
This compound is the chemical inducer of degradation in this system. It is a proteolysis-targeting chimera (PROTAC) with a tripartite structure:
-
A high-affinity ligand for MTH1: This moiety selectively binds to the MTH1 tag on the fusion protein.
-
A recruiter for the E3 ubiquitin ligase Cereblon (CRBN): This part of the molecule engages the CRBN, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex.
-
A chemical linker: This connects the MTH1 binder and the CRBN recruiter, positioning the E3 ligase in proximity to the MTH1-tagged protein.
Core Mechanism of Action
The mechanism of this compound-mediated protein degradation follows a catalytic cycle involving the formation of a key ternary complex:
-
Ternary Complex Formation: this compound, being cell-permeable, enters the cell and simultaneously binds to the MTH1 tag of the fusion protein and the CRBN subunit of the CRL4 E3 ligase complex. This brings the target protein and the E3 ligase into close proximity, forming a transient ternary complex (MTH1-POI :: this compound :: CRBN).[1]
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the MTH1-tagged protein of interest. This results in the formation of a polyubiquitin chain on the target protein.[1]
-
Proteasomal Degradation: The polyubiquitinated protein is then recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and proteolytically degrades the entire fusion protein, including the MTH1 tag.[1]
-
Catalytic Cycle: After the ubiquitination of the target protein, this compound is released from the complex and can proceed to bind to another MTH1-tagged protein and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.[1]
Quantitative Data Presentation
The following table summarizes the key quantitative parameters reported for this compound.
| Parameter | Value | Description | Reference(s) |
| DC50 | 1.1 nM | The half-maximal degradation concentration; the concentration of this compound required to degrade 50% of the target protein. | [2] |
| Ki | 2.1 nM | The inhibition constant, indicating the binding affinity of this compound to MTH1. | [2] |
| Dmax | >90% | The maximum percentage of protein degradation achievable with this compound. |
Note: The specific cell line and experimental conditions for these measurements may vary and should be consulted in the primary literature.
Experimental Protocols
CRISPR/Cas9-Mediated MTH1 Tagging of a Protein of Interest
To utilize the aTAG system, the protein of interest must first be endogenously tagged with MTH1. CRISPR/Cas9-mediated homology-directed repair (HDR) is a common method for this.
Objective: To insert the coding sequence of MTH1 in-frame with the gene of interest at its N- or C-terminus.
Materials:
-
Mammalian cell line of interest
-
LentiCRISPRv2 plasmid
-
Donor plasmid containing the MTH1 coding sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the desired insertion site.
-
Guide RNA (gRNA) targeting the insertion site.
-
Transfection reagent (e.g., Lipofectamine)
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection for identifying successfully edited cells.
Protocol:
-
gRNA Design and Cloning: Design a gRNA specific to the desired insertion site (e.g., immediately before or after the stop codon for C- or N-terminal tagging, respectively). Clone the gRNA into the LentiCRISPRv2 plasmid.
-
Donor Plasmid Construction: Subclone the MTH1 coding sequence into a donor plasmid, flanked by the appropriate homology arms. The inclusion of a selectable marker or fluorescent reporter can aid in identifying positive clones.
-
Transfection: Co-transfect the gRNA-expressing LentiCRISPRv2 plasmid and the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection and Clonal Isolation: Select for transfected cells using puromycin (for LentiCRISPRv2). If a fluorescent reporter was included in the donor plasmid, use FACS to isolate fluorescent cells. Expand single cells to generate clonal populations.
-
Verification: Verify the correct insertion of the MTH1 tag by PCR of the genomic DNA and Sanger sequencing. Confirm the expression of the MTH1-fusion protein and its expected molecular weight by Western blot using an antibody against the protein of interest or MTH1.
In-Cell Protein Degradation Assay
Objective: To determine the DC50 and Dmax of this compound for a specific MTH1-tagged protein.
Materials:
-
Cells expressing the MTH1-tagged protein of interest.
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and plates (e.g., 24-well plates)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against the protein of interest.
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., from 0.1 nM to 1000 nM) and a DMSO control.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) to allow for protein degradation.
-
Cell Lysis: Wash the cells with PBS and lyse them directly in the wells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot Analysis: Normalize the protein concentrations of the lysates. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with a primary antibody against the protein of interest, followed by an HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH or β-actin). Plot the normalized protein levels against the log concentration of this compound and fit the data to a four-parameter dose-response curve to determine the DC50 and Dmax.
Mandatory Visualizations
Signaling Pathway of this compound-Mediated Degradation
Caption: Mechanism of this compound-induced protein degradation.
Experimental Workflow for DC50 Determination
Caption: Workflow for determining the DC50 of this compound.
In Vivo Studies
While detailed in vivo pharmacokinetic (DMPK) data for this compound is not extensively published in peer-reviewed literature, product information suggests its suitability for in vivo applications. For a molecule of this class, typical in vivo studies would involve administration to animal models (e.g., mice) to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Key parameters to evaluate would include plasma concentration over time, half-life, bioavailability, and tissue distribution. These studies are critical for establishing dosing regimens for in vivo efficacy experiments.
Conclusion
This compound, as part of the aTAG system, offers a robust and versatile platform for the targeted degradation of proteins. Its mechanism, centered on the formation of a ternary complex with an MTH1-tagged protein and the CRBN E3 ligase, allows for potent and selective protein knockdown. The experimental protocols outlined in this guide provide a framework for the application and characterization of this compound in a research setting. For researchers in drug development and cell biology, the aTAG system represents a significant tool for target validation and the study of protein function with high temporal resolution.
References
An In-depth Technical Guide to aTAG 2139: A Novel System for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the aTAG 2139 system, a powerful technology for inducing targeted protein degradation. We will delve into the core principles of its mechanism, present key quantitative data, and provide detailed experimental protocols to facilitate its application in research and drug development.
Core Principle of the aTAG System
The aTAG technology offers a versatile strategy for the selective elimination of a protein of interest (POI) within a cellular context. This system operates independently of the need to develop a specific ligand or PROTAC® for the target protein itself. The fundamental principle relies on a three-component system:
-
The aTAG Fusion Protein: The protein of interest is genetically engineered to be expressed as a fusion with a specific "tag" protein, in this case, MTH1 (MutT homolog-1 or NUDT1). This is typically achieved through CRISPR-mediated locus-specific knock-in, ensuring endogenous expression levels and regulation of the fusion protein. The MTH1 protein is an ideal tag as its acute inhibition or degradation has no known phenotypic effect on cell viability.[1]
-
The aTAG Degrader (this compound): this compound is a heterobifunctional small molecule. It comprises a high-affinity ligand for the MTH1 tag, a flexible linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a component of the Cullin-RING E3 ubiquitin ligase complex.[2]
-
The Ubiquitin-Proteasome System (UPS): This is the cell's endogenous machinery for protein degradation.
The mechanism of action is initiated by the introduction of this compound to cells expressing the MTH1-fused POI. The degrader molecule acts as a molecular bridge, inducing the formation of a ternary complex between the MTH1-POI fusion protein and the CRBN E3 ligase.[1] This proximity leads to the poly-ubiquitination of the POI by the E3 ligase. The poly-ubiquitin chain acts as a signal for the 26S proteasome, which then recognizes, unfolds, and degrades the entire fusion protein.[1] this compound acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[1]
Quantitative Data for this compound
The efficacy of this compound has been characterized by several key quantitative metrics, which are summarized in the table below. This data highlights the high potency and efficiency of this degrader.
| Parameter | Value | Description | Source |
| DC50 | 0.27 nM | The concentration of this compound required to degrade 50% of the target protein after a 4-hour incubation. | [2] |
| DC50 | 1.1 nM | The concentration of this compound required to degrade 50% of the MTH1 fusion protein. | [3][4] |
| Dmax | 92.1% | The maximum percentage of target protein degradation achieved with this compound after a 4-hour incubation. | [2] |
| Ki for MTH1 | 2.1 nM | The inhibitory constant, representing the binding affinity of this compound to the MTH1 protein. | [3][4] |
Note: Variations in DC50 values can arise from different experimental conditions, cell lines used, and the specific MTH1-fusion protein being targeted.
Experimental Protocols
The successful implementation of the aTAG system requires careful execution of genetic engineering and subsequent protein degradation experiments. Below are detailed methodologies for key steps.
Generation of MTH1-Fusion Protein Expressing Cell Lines via CRISPR-Cas9
This protocol outlines the general steps for creating a cell line with the MTH1 tag knocked into the locus of the gene of interest.
-
Design of Guide RNA (gRNA) and Donor DNA:
-
Design a gRNA that targets a region near the start or stop codon of the gene of interest, depending on whether an N-terminal or C-terminal fusion is desired.
-
Design a donor DNA template containing the MTH1 coding sequence flanked by homology arms (typically 500-1000 bp) corresponding to the sequences upstream and downstream of the gRNA cut site. The donor DNA should also include a selection marker, such as an antibiotic resistance gene, which can be flanked by loxP sites for later removal if desired.
-
-
Transfection:
-
Co-transfect the target cells with a plasmid expressing Cas9, a plasmid expressing the designed gRNA, and the donor DNA template. Use a high-fidelity transfection reagent suitable for the cell line of choice.
-
-
Selection and Clonal Isolation:
-
Two to three days post-transfection, begin selection with the appropriate antibiotic.
-
After 1-2 weeks of selection, isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.
-
-
Screening and Validation:
-
Expand the single-cell clones and screen for correct integration of the MTH1 tag by PCR using primers that flank the integration site.
-
Confirm the in-frame fusion and the absence of mutations by Sanger sequencing of the PCR product.
-
Validate the expression of the MTH1-fusion protein at the expected molecular weight by Western blotting using an antibody against the protein of interest or a validated MTH1 antibody.
-
Protein Degradation Assay
This protocol describes the treatment of the engineered cells with this compound and the subsequent analysis of protein degradation.
-
Cell Plating:
-
Plate the MTH1-fusion protein expressing cells in a suitable format (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations. It is advisable to perform a dose-response experiment (e.g., ranging from 0.1 nM to 1 µM) to determine the optimal concentration. Include a vehicle control (DMSO) and, if available, a negative control compound like this compound-NEG.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
-
Incubation and Cell Lysis:
-
Incubate the cells for the desired period. For kinetic experiments, a time course (e.g., 0, 2, 4, 8, 24 hours) can be performed. A 4-hour incubation is often sufficient to observe significant degradation.[2]
-
After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Analyze the degradation of the MTH1-fusion protein by Western blotting. Load equal amounts of protein for each sample, and probe the membrane with an antibody against the protein of interest. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal loading.
-
Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.
-
Visualizations
Signaling Pathway of this compound-mediated Protein Degradation
Caption: Mechanism of this compound-induced targeted protein degradation.
Experimental Workflow for the aTAG System
Caption: Experimental workflow for utilizing the aTAG protein degradation system.
References
The aTAG System: An In-depth Technical Guide to Inducible Protein Knockdown
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to acutely and selectively deplete a target protein is a powerful tool for elucidating its function and for validating its potential as a therapeutic target. The aTAG (AchillesTAG) system is a cutting-edge chemical biology platform that enables rapid and reversible knockdown of specific proteins within cells and in vivo. This technology offers a significant advantage over traditional genetic knockdown methods, such as RNA interference (RNAi) and CRISPR/Cas9, by providing temporal control over protein levels. This guide provides a comprehensive technical overview of the aTAG system, including its mechanism of action, experimental protocols, and quantitative performance data, to enable its effective implementation in research and drug development.
Core Mechanism of the aTAG System
The aTAG system is a targeted protein degradation (TPD) technology that utilizes a heterobifunctional small molecule, the aTAG degrader, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS). The system is comprised of two key components:
-
The MTH1 Tag: The protein of interest (POI) is endogenously tagged with the human MutT homolog 1 (MTH1) protein. MTH1 is a small (17 kDa) enzyme whose acute loss has no known phenotypic consequence, making it an ideal tag.[1][2] This tagging is typically achieved through CRISPR/Cas9-mediated genome editing, ensuring the expression of the fusion protein at physiological levels.
-
The aTAG Degrader: This is a heterobifunctional small molecule with two distinct ends. One end binds specifically to the MTH1 tag on the fusion protein, while the other end recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3]
The simultaneous binding of the aTAG degrader to both the MTH1-tagged protein and CRBN brings the target protein into close proximity with the E3 ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the tagged protein.[1][4] The aTAG degrader itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.[2][4]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of the aTAG system and a typical experimental workflow.
Caption: aTAG System Signaling Pathway.
Caption: General Experimental Workflow for the aTAG System.
Quantitative Data
The efficacy of the aTAG system is demonstrated by the potent and rapid degradation of MTH1-tagged proteins. The following tables summarize the performance of two commercially available aTAG degraders. The DC50 value represents the concentration of the degrader required to achieve 50% degradation of the target protein, while Dmax indicates the maximum percentage of degradation observed.
| aTAG Degrader | DC50 | Dmax | Incubation Time | E3 Ligase Ligand |
| aTAG 2139 | 0.27 nM | 92.1% | 4 hours | Thalidomide (CRBN) |
| aTAG 4531 | 0.34 nM | 93.14% | 4 hours | Thalidomide (CRBN) |
Data sourced from Tocris Bioscience and R&D Systems.[5]
Experimental Protocols
CRISPR/Cas9-Mediated MTH1 Tag Knock-in
This protocol provides a general framework for generating cell lines with an endogenous protein of interest tagged with MTH1.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the desired genomic locus (N- or C-terminus of the gene of interest)
-
Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by homology arms (~80-100 bp) corresponding to the genomic sequences upstream and downstream of the Cas9 cut site.
-
Cell line of interest
-
Electroporation or transfection reagent
-
Appropriate cell culture media and supplements
Methodology:
-
Design and Synthesis:
-
Design and synthesize at least two sgRNAs targeting the desired insertion site for the MTH1 tag.
-
Design and synthesize an ssDNA HDR template containing the MTH1 sequence. Include any desired linker sequences between the gene of interest and the MTH1 tag. To prevent degradation, consider adding phosphorothioate bonds to the 5' and 3' ends of the HDR template.[3][6]
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Cell Transfection/Electroporation:
-
Harvest the cells and resuspend them in the appropriate buffer for your chosen delivery method (e.g., electroporation buffer).
-
Combine the RNP complex and the ssDNA HDR template with the cell suspension.
-
Deliver the components into the cells using a pre-optimized electroporation or transfection protocol.
-
-
Cell Recovery and Selection:
-
Transfer the cells to a suitable culture vessel with fresh media and allow them to recover for 24-48 hours.
-
If the HDR template includes a selection marker, apply the appropriate selection agent.
-
Expand single-cell clones to establish clonal cell lines.
-
-
Validation of Knock-in:
-
Verify the correct integration of the MTH1 tag by PCR and Sanger sequencing of the genomic DNA from the clonal cell lines.
-
Confirm the expression of the MTH1-tagged fusion protein by Western blot using an antibody against the protein of interest or a tag included in the HDR template (e.g., HA-tag).
-
aTAG-Mediated Protein Knockdown and Analysis
This protocol describes the induction of protein knockdown using an aTAG degrader and subsequent analysis by Western blot.
Materials:
-
MTH1-tagged cell line
-
aTAG degrader (e.g., this compound or aTAG 4531) dissolved in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed the MTH1-tagged cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare serial dilutions of the aTAG degrader in cell culture medium. A typical concentration range to determine the DC50 is from 0.1 nM to 1000 nM. Include a DMSO-only vehicle control.
-
Replace the medium with the medium containing the aTAG degrader or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein quantification assay.
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the protein of interest and a loading control (e.g., GAPDH or β-actin).
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the aTAG degrader concentration to determine the DC50 and Dmax values.
-
Applications in Research and Drug Development
The aTAG system provides a versatile platform for a wide range of applications:
-
Target Validation: Rapidly assess the consequences of depleting a specific protein to validate its role in a biological process or disease.[1]
-
Functional Genomics: Study the dynamic roles of proteins by controlling their expression levels with high temporal resolution.
-
Drug Discovery: Determine the therapeutic potential of targeting a specific protein for degradation. The system can be used to mimic the effect of a therapeutic degrader before a specific degrader for the target has been developed.
-
Controlling Cell Therapies: The aTAG system has been used to control the activity of CAR-T cells, providing a safety switch to mitigate potential side effects.
Conclusion
The aTAG system for protein knockdown is a powerful and versatile tool for modern biological research and drug development. Its ability to induce rapid, potent, and reversible degradation of target proteins provides a level of control that is not achievable with traditional genetic methods. By providing a clear understanding of the system's mechanism, quantitative performance, and detailed experimental protocols, this guide aims to facilitate the successful adoption and application of this innovative technology.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. gastechheatingltd.co.uk [gastechheatingltd.co.uk]
- 6. ATAG Boiler Fault Codes [warmzilla.co.uk]
aTAG 2139 and MTH1 as a Degron Tag: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. This approach utilizes small molecules, often called degraders or PROTACs (PROteolysis TArgeting Chimeras), to hijack the cell's natural protein disposal system. The aTAG (AchillesTAG) system is a cutting-edge chemical biology tool that allows for the selective degradation of virtually any protein of interest (POI) through the use of a degron tag. This guide provides a comprehensive technical overview of the aTAG system, focusing on the MTH1 degron tag and the specific degrader molecule, aTAG 2139.
The aTAG system employs the human enzyme MTH1 (MutT Homolog 1, also known as NUDT1) as a degron tag.[1] MTH1 is a small 17 kDa protein whose acute inhibition or degradation has no known phenotypic effect, making it an ideal and non-intrusive tag for targeted degradation studies.[1] The protein of interest is genetically fused to the MTH1 tag, typically through CRISPR/Cas9-mediated knock-in, creating a fusion protein.
This compound is a heterobifunctional small molecule designed to specifically induce the degradation of MTH1-tagged proteins.[2] It is comprised of a high-affinity ligand for MTH1 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[2] This dual-binding capability allows this compound to act as a molecular bridge, bringing the MTH1-fusion protein into close proximity with the CRBN E3 ligase complex. This induced proximity leads to the poly-ubiquitination of the MTH1-tagged protein, marking it for degradation by the 26S proteasome.
This guide will delve into the quantitative aspects of this compound-mediated degradation, provide detailed experimental protocols for its use, and present visual representations of the underlying signaling pathway and experimental workflows.
Quantitative Data
The efficacy of this compound has been quantified in various studies. The following tables summarize the key performance metrics of this degrader.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 0.27 nM | Jurkat | 4 hours | [2] |
| DC50 | 1.1 nM | Not Specified | Not Specified | [3][4] |
| Dmax | 92.1% | Jurkat | 4 hours | [2] |
| Ki (for MTH1) | 2.1 nM | Not Specified | Not Specified | [3][4] |
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Value | Species | Reference |
| Clearance (CL) | 21.5 mL/min/kg | Mouse | [5] |
| Half-life (t1/2) | 5.43 hours | Mouse | [5] |
Table 2: Mouse Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 782.81 g/mol | [6] |
| Formula | C42H38N8O8 | [6] |
| Storage | Store at -20°C | [6] |
| Purity | ≥98% (HPLC) | [6] |
| Solubility in DMSO | 50 mM | [6] |
Table 3: Physicochemical Properties of this compound
Signaling Pathway and Mechanism of Action
The mechanism of this compound-induced degradation of an MTH1-tagged protein of interest is a well-defined process, as illustrated in the following diagram.
Caption: Mechanism of this compound-mediated protein degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound and MTH1 degron tag system.
Generation of MTH1-tagged Cell Lines via CRISPR/Cas9
This protocol outlines the steps for creating a cell line with an endogenous protein of interest tagged with MTH1.
a. Design and Synthesis of Guide RNA (gRNA) and Single-Stranded DNA (ssDNA) Homology Directed Repair (HDR) Template:
-
gRNA Design: Design at least two gRNAs targeting the genomic region for MTH1 knock-in (either the 5' or 3' end of the gene encoding the POI).
-
ssDNA HDR Template Design: Synthesize an ssDNA HDR template containing the MTH1 tag sequence flanked by 80-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the gRNA cut site. Include a linker sequence (e.g., encoding for a flexible Gly-Gly-Gly-Ser linker) between the POI and MTH1 sequences. To prevent degradation, consider adding phosphorothioate bonds to the 5' and 3' ends of the ssDNA template.[7]
b. Ribonucleoprotein (RNP) Complex Preparation:
-
Combine Cas9 protein and the synthesized gRNA at a final concentration ratio of approximately 4 µM Cas9 to 4.8 µM gRNA.[7]
-
Incubate the mixture at room temperature for 20 minutes to allow for RNP complex formation.[7]
c. Cell Transfection/Electroporation:
-
Cell Preparation: Harvest the desired cells (e.g., HEK293T, Jurkat) and prepare them for transfection or electroporation according to the manufacturer's protocol for your chosen method.
-
Transfection/Electroporation: Introduce the pre-formed RNP complex and the ssDNA HDR template into the cells.
-
Cell Recovery: Transfer the cells to an appropriate culture vessel and allow them to recover for 24-48 hours.[7]
d. Validation of MTH1 Knock-in:
-
Genomic DNA Extraction and PCR: Extract genomic DNA from the edited cell population and perform PCR to amplify the targeted region. Analyze the PCR products by Sanger sequencing to confirm the in-frame insertion of the MTH1 tag.
-
Single-Cell Cloning: Isolate single cells to establish clonal populations.
-
Western Blot Analysis: Screen individual clones by Western blotting using an antibody against the protein of interest or an antibody against the MTH1 tag to confirm the expression of the fusion protein at the expected molecular weight.
In Vitro Degradation Assay
This protocol describes the treatment of MTH1-tagged cells with this compound and subsequent analysis of protein degradation.
a. Cell Seeding and Treatment:
-
Seed the MTH1-tagged cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the this compound stock solution in cell culture medium to the desired final concentrations (e.g., for a dose-response curve, a serial dilution from 1 µM to 0.01 nM is recommended). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, or 24 hours). A 4-hour incubation is often sufficient to observe significant degradation.[2]
b. Cell Lysis and Protein Quantification:
-
Cell Lysis:
-
For adherent cells, wash the cells once with ice-cold PBS, then add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). Scrape the cells and collect the lysate.[8]
-
For suspension cells, centrifuge the cells, discard the supernatant, wash the pellet with ice-cold PBS, and then resuspend the pellet in lysis buffer.[8]
-
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at ~16,000 x g for 20 minutes at 4°C.[8]
-
Protein Quantification: Determine the protein concentration of the cleared lysates using a standard protein assay (e.g., BCA assay).
c. Western Blot Analysis:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest or the MTH1 tag overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-tubulin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software to determine the extent of protein degradation relative to the vehicle control.
Quantitative Proteomics Analysis (Mass Spectrometry)
For a global and unbiased assessment of protein degradation, mass spectrometry-based proteomics can be employed.
a. Sample Preparation:
-
Follow the in vitro degradation assay protocol for cell treatment and lysis.
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein lysates. This typically involves reduction of disulfide bonds with DTT, alkylation of cysteines with iodoacetamide, and digestion with a protease such as trypsin.[9]
-
Peptide Cleanup: Desalt the resulting peptide mixtures using C18 solid-phase extraction (SPE) to remove contaminants that can interfere with mass spectrometry analysis.[9]
b. LC-MS/MS Analysis:
-
Analyze the cleaned peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The peptides are separated by reverse-phase chromatography and then ionized and analyzed in a mass spectrometer.
c. Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins from the mass spectrometry data.
-
Compare the abundance of the MTH1-tagged protein of interest across the different treatment conditions to determine the precise level of degradation.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for utilizing the this compound system.
Caption: A typical experimental workflow for the aTAG system.
Conclusion
The aTAG system, featuring the MTH1 degron tag and the potent degrader this compound, represents a robust and versatile platform for targeted protein degradation. Its high specificity, efficiency, and the benign nature of the MTH1 tag make it an invaluable tool for target validation and the study of protein function in a wide range of biological contexts. The detailed protocols and quantitative data provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement this powerful technology in their own research endeavors. The ability to rapidly and reversibly deplete a protein of interest opens up new avenues for understanding complex biological processes and for the development of novel therapeutic strategies.
References
- 1. This compound-NEG (7575) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. resources.rndsystems.com [resources.rndsystems.com]
- 6. This compound (6970) by Tocris, Part of Bio-Techne [bio-techne.com]
- 7. resources.tocris.com [resources.tocris.com]
- 8. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
aTAG 2139: A Technical Guide to a Novel Degrader in Chemical Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the ability to selectively eliminate a protein of interest (POI) offers a powerful tool for understanding its function and for developing novel therapeutic strategies. The aTAG degradation platform has emerged as a versatile and efficient method for inducing the degradation of virtually any intracellular protein. At the core of this system is aTAG 2139, a heterobifunctional degrader molecule that orchestrates the ubiquitination and subsequent proteasomal degradation of proteins tagged with the enzyme MTH1 (MutT homolog-1; NUDT1). This technical guide provides a comprehensive overview of the role of this compound in chemical biology, including its mechanism of action, key experimental data, and detailed protocols.
Core Mechanism of the aTAG System
The aTAG system leverages a "tag-and-degrade" approach. A protein of interest is first genetically fused with the MTH1 protein, which serves as a "degron tag".[1] The key advantage of using MTH1 is that its loss has no known significant phenotypic effect on cells, making it an ideal tag.[1][2] this compound is a cell-permeable, heterobifunctional molecule composed of a high-affinity ligand for MTH1 and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1]
Upon introduction into cells expressing the MTH1-fusion protein, this compound facilitates the formation of a ternary complex between the MTH1-tagged protein and the CRBN E3 ligase.[1][2] This proximity induces the poly-ubiquitination of the fusion protein by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for the proteasome, which then recognizes and degrades the entire fusion protein.[1][2] this compound acts catalytically, meaning a single molecule can induce the degradation of multiple target protein molecules.[1][2]
Quantitative Data for this compound
The efficacy and potency of this compound have been characterized by several key parameters. The following table summarizes the available quantitative data for this degrader.
| Parameter | Value | Description | Source(s) |
| DC50 | 0.27 nM | The concentration of this compound required to degrade 50% of the target MTH1 fusion protein after a 4-hour incubation. | |
| 1.1 nM | The concentration of this compound required to degrade 50% of the target MTH1 fusion protein. | [3][4][5] | |
| Dmax | 92.1% | The maximum percentage of degradation of the target MTH1 fusion protein observed after a 4-hour incubation. | |
| Ki for MTH1 | 2.1 nM | The inhibition constant, indicating the binding affinity of this compound to MTH1. | [3][4] |
| Molecular Weight | 782.81 g/mol | The molecular weight of this compound. | |
| Formula | C42H38N8O8 | The chemical formula of this compound. | |
| Solubility in DMSO | 39.14 mg/mL (50 mM) | The maximum concentration of this compound that can be dissolved in dimethyl sulfoxide. | |
| Purity | ≥98% (HPLC) | The purity of the compound as determined by High-Performance Liquid Chromatography. |
Signaling Pathway and Experimental Workflow
To visually represent the processes involved in this compound-mediated protein degradation, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound-induced protein degradation.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
An In-depth Technical Guide to Utilizing aTAG 2139 for Targeted Protein Degradation in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful strategy in drug discovery and functional genomics, offering the ability to eliminate specific proteins from cellular systems. The aTAG technology is a key platform in this field, providing a versatile system for inducing the degradation of virtually any intracellular protein of interest (POI). At the core of this system is aTAG 2139, a heterobifunctional degrader molecule that facilitates the targeted destruction of proteins that have been endogenously tagged with the MTH1 (MutT homolog-1) protein.[1] This guide provides a comprehensive overview of the function and application of this compound in cell lines, complete with detailed experimental protocols and data presentation.
The aTAG system leverages the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[2] By tagging a POI with MTH1, a small (17kDa) protein with no known essential function in most cell lines, the POI becomes a target for the this compound degrader.[3] this compound is a cell-permeable molecule suitable for both in vitro and in vivo applications, offering rapid, potent, and tunable degradation of the MTH1-fusion protein.[2]
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that selectively binds to the MTH1 tag and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1] The primary mechanism of action involves the formation of a ternary complex between the MTH1-tagged protein of interest, this compound, and the CRBN E3 ligase.[2] This induced proximity triggers the poly-ubiquitination of the MTH1-fusion protein by the E3 ligase complex. The poly-ubiquitin chain acts as a signal for recognition and subsequent degradation by the 26S proteasome, effectively eliminating the target protein from the cell.[2] This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple target protein molecules.[2]
Quantitative Data Summary
This compound has demonstrated high potency and efficacy in inducing the degradation of MTH1-fusion proteins across various cell lines. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line | Incubation Time | Reference |
| DC50 | 0.27 nM | Not Specified | 4 hours | [4] |
| Dmax | 92.1% | Not Specified | 4 hours | [4] |
| DC50 | 1.1 nM | Not Specified | Not Specified | [5] |
| Ki for MTH1 | 2.1 nM | Not Specified | Not Specified | [5] |
| DC50 | ~0.3 nM | Jurkat | 4 hours | [3] |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
A typical workflow for utilizing this compound involves two main stages: 1) Generation of a cell line endogenously expressing the MTH1-tagged protein of interest, and 2) Treatment with this compound and subsequent analysis of protein degradation.
Generation of MTH1-Tagged Cell Lines via CRISPR-Cas9
This protocol provides a general guideline for the knock-in of the MTH1 tag at a specific genomic locus using CRISPR-Cas9 technology.[6][7][8][9][10][11][12][13]
Materials:
-
Cas9 nuclease
-
Synthetic guide RNA (gRNA) targeting the desired genomic locus (5' or 3' end of the gene of interest)[6]
-
Single-stranded DNA (ssDNA) homology-directed repair (HDR) template containing the MTH1 tag sequence flanked by 80-100 bp homology arms corresponding to the genomic sequences adjacent to the gRNA cut site.[6][14]
-
Cell line of interest (e.g., HEK293, Jurkat, K562)
-
Transfection reagent or electroporation system
-
Cell culture reagents
Protocol:
-
Design and Synthesis:
-
Design and synthesize at least two gRNAs targeting the desired insertion site (e.g., immediately before the stop codon for C-terminal tagging).
-
Design and synthesize an ssDNA HDR template. The template should include the MTH1 tag sequence, a linker sequence (e.g., 2x glycine), and any desired epitope tags (e.g., HA), flanked by homology arms.[6][14] Consider adding phosphorothioate bonds to the 5' and 3' ends of the HDR template to prevent exonuclease degradation.[14]
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Transfection/Electroporation:
-
Prepare the cells for transfection or electroporation according to the manufacturer's protocol for your specific cell line and delivery system.
-
Co-deliver the RNP complex and the ssDNA HDR template to the cells.
-
-
Cell Recovery and Selection:
-
Allow the cells to recover for 24-48 hours post-transfection.[14]
-
If the HDR template includes a selection marker, apply the appropriate selection agent.
-
Expand single-cell clones to establish clonal cell lines.
-
-
Validation:
-
Extract genomic DNA from the clonal cell lines.
-
Perform PCR and Sanger sequencing to confirm the correct in-frame insertion of the MTH1 tag at the desired locus.
-
Perform Western Blot analysis using an anti-MTH1 antibody to confirm the expression of the MTH1-fusion protein at the expected molecular weight.[3][15][16][17]
-
This compound Treatment and Western Blot Analysis
This protocol describes how to treat the MTH1-tagged cell line with this compound and analyze protein degradation by Western Blot.
Materials:
-
MTH1-tagged cell line
-
This compound (and this compound-NEG as a negative control)
-
DMSO (for stock solutions)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MTH1 (e.g., at 1:1000 dilution)[16] or the protein of interest
-
Loading control antibody (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed the MTH1-tagged cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Prepare a stock solution of this compound and the negative control in DMSO.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a specific duration (e.g., 4, 8, 12, 24 hours). Include a DMSO-only vehicle control and a negative control treatment.
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.[21][22]
-
Block the membrane in blocking buffer for 1 hour at room temperature.[21][22]
-
Incubate the membrane with the primary antibody (anti-MTH1 or anti-POI) overnight at 4°C.[22]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[19]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the MTH1-fusion protein band to the loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the this compound concentration to determine the DC50.
-
Downstream Signaling and Functional Consequences
The degradation of a target protein using the aTAG system can have significant downstream effects on cellular signaling pathways and function. The specific consequences will depend on the role of the degraded protein. For example, degrading a key kinase in a signaling cascade will lead to the inactivation of that pathway.
It is important to consider that this compound recruits the CRBN E3 ligase. While the aTAG system is designed for high specificity towards the MTH1 tag, high concentrations of the degrader or prolonged treatment could potentially lead to off-target effects related to CRBN modulation. Therefore, it is recommended to use the lowest effective concentration of this compound and to include appropriate controls, such as the inactive this compound-NEG, to distinguish on-target from off-target effects.[23]
Further investigation into the cellular consequences of degrading the protein of interest can be performed using a variety of assays, including:
-
Proteomics: To identify changes in the abundance of other proteins and potential downstream targets.
-
Phospho-proteomics: To assess changes in signaling pathway activity.
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the effect of protein degradation on cell proliferation and survival.
-
Functional Assays: Specific to the known or hypothesized function of the target protein.
By providing a robust and versatile method for targeted protein degradation, this compound is a valuable tool for dissecting protein function, validating drug targets, and exploring novel therapeutic strategies.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. resources.tocris.com [resources.tocris.com]
- 3. MTH1 Antibody - BSA Free (NB100-109): Novus Biologicals [novusbio.com]
- 4. Invitrogen MTH1 Polyclonal Antibody 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CRISPR-Cas9-based Genome Editing For aTAG Knock-ins [tocris.com]
- 7. Protocol for CRISPR-based endogenous protein tagging in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Simple and Efficient CRISPR Technique for Protein Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The protocol of tagging endogenous proteins with fluorescent tags using CRISPR-Cas9 genome editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
- 14. resources.tocris.com [resources.tocris.com]
- 15. MTH1 Polyclonal Antibody (PA5-52963) [thermofisher.com]
- 16. Anti-MTH1 Antibody (A92847) | Antibodies.com [antibodies.com]
- 17. MTH1 antibody (67443-1-Ig) | Proteintech [ptglab.com]
- 18. addgene.org [addgene.org]
- 19. bio-rad.com [bio-rad.com]
- 20. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. bosterbio.com [bosterbio.com]
- 23. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
aTAG 2139 for Novel Target Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the AchillesTAG (aTAG) system, with a specific focus on the utility of aTAG 2139 for the discovery and validation of novel drug targets. The aTAG platform offers a powerful chemical biology tool for inducing rapid and selective degradation of a protein of interest (POI), enabling researchers to study the functional consequences of protein loss with temporal control.[1]
Introduction to the aTAG System
The aTAG system is a targeted protein degradation (TPD) technology that utilizes a heterobifunctional degrader to induce the degradation of a POI.[1] This is achieved by genetically tagging the POI with the enzyme MTH1 (MutT homolog-1).[1] The MTH1 tag serves as a binding site for the aTAG degrader, which also recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged POI.[1] MTH1 was chosen as the degradation tag because its loss has no known phenotypic consequences, ensuring that the observed effects are due to the degradation of the POI.[1]
This compound is a potent and cell-permeable degrader molecule designed for the aTAG system. It is composed of a high-affinity ligand for MTH1, a linker, and the cereblon (CRBN)-binding ligand thalidomide, which recruits the CRL4CRBN E3 ubiquitin ligase.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and related components of the aTAG system.
| Parameter | Value | Description | Source |
| DC50 | 1.1 nM | The concentration of this compound required to degrade 50% of the target protein. | |
| DC50 | 0.27 nM | The concentration of this compound required to induce 50% degradation of MTH1 fusion proteins after a 4-hour incubation. | |
| Dmax | 92.1% | The maximum percentage of MTH1 fusion protein degradation achieved with this compound after a 4-hour incubation. | |
| Ki | 2.1 nM | The inhibitory constant of this compound for MTH1, indicating high binding affinity. |
| Compound | Molecular Weight | Formula | Purity | CAS Number |
| This compound | 782.81 | C42H38N8O8 | ≥98% (HPLC) | 2387510-81-6 |
| This compound-NEG | 796.84 | C43H40N8O8 | ≥98% (HPLC) | 2758431-99-9 |
Signaling Pathway and Mechanism of Action
The aTAG system operates by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process can be visualized as a three-component system.
Experimental Protocols
A typical workflow for utilizing the aTAG system for novel target discovery involves genetically engineering cells to express the POI fused to the MTH1 tag, followed by treatment with this compound to induce degradation and subsequent phenotypic analysis.
Generation of MTH1-tagged Cell Lines via CRISPR/Cas9
This protocol outlines the key steps for creating a stable cell line expressing an MTH1-tagged protein of interest using CRISPR/Cas9-mediated homology-directed repair (HDR).[2][3]
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting the genomic locus of the POI
-
Single-stranded donor oligonucleotide (ssODN) HDR template containing the MTH1 tag sequence flanked by homology arms
-
Transfection reagent or electroporation system
-
Cell culture reagents
Protocol:
-
Design sgRNA and HDR Template:
-
Design and synthesize at least two sgRNAs targeting the desired insertion site (N- or C-terminus) of the POI gene.[2][3]
-
Design and synthesize an ssODN to serve as the HDR template. The ssODN should contain the MTH1 tag sequence flanked by 50-100 base pair homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.[2][3]
-
-
Transfection/Electroporation:
-
Culture the cells to be engineered to the appropriate confluency.
-
Prepare the Cas9/sgRNA ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA.
-
Co-transfect or electroporate the RNP complex and the ssODN HDR template into the cells.
-
-
Single-Cell Cloning and Screening:
-
After transfection, allow cells to recover and then perform single-cell sorting into 96-well plates to isolate clonal populations.
-
Expand the single-cell clones.
-
Screen the clones for successful MTH1 tag integration using PCR, Western blotting with an anti-MTH1 or anti-HA antibody (if an HA tag is included with MTH1), and Sanger sequencing to confirm the correct in-frame insertion.[2]
-
This compound-mediated Protein Degradation Assay
This protocol describes the treatment of the engineered cells with this compound to induce degradation of the MTH1-tagged POI.
Materials:
-
MTH1-tagged cell line
-
This compound
-
This compound-NEG (negative control)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Reagents for Western blotting or other protein quantification methods
Protocol:
-
Cell Seeding: Seed the MTH1-tagged cells in appropriate culture plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a dose-response curve of this compound by serially diluting the compound in cell culture medium. A typical concentration range is 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO) and a negative control (this compound-NEG).
-
Treat the cells with the different concentrations of this compound and the controls for a specified time course (e.g., 2, 4, 8, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Determine the total protein concentration of each lysate.
-
Analyze the degradation of the MTH1-tagged POI by Western blotting using an antibody against the POI or the tag.
-
Quantify the band intensities to determine the extent of degradation at each concentration and time point.
-
Experimental Workflow for Novel Target Discovery
The aTAG system provides a robust workflow for identifying and validating novel drug targets.
This workflow enables researchers to rapidly assess the functional role of a potential target protein. By inducing its degradation with this compound, one can directly observe the resulting cellular phenotype, providing strong evidence for the protein's involvement in a disease-relevant pathway and its potential as a therapeutic target. The reversibility of the system, by washing out the degrader, further allows for the study of protein function restoration.
References
Methodological & Application
aTAG 2139: Application Notes and Protocols for Targeted Protein Degradation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of aTAG 2139, a heterobifunctional degrader for the targeted degradation of MTH1 fusion proteins. This technology offers a powerful tool for target validation and the study of protein function by enabling rapid, potent, and reversible knockdown of a protein of interest (POI) in a cellular context.
Introduction to the aTAG System
The aTAG system is a targeted protein degradation (TPD) platform that utilizes a small molecule degrader, this compound, to induce the degradation of a POI that has been fused with the MTH1 (MutT homolog-1) protein tag. The loss of MTH1 has no known phenotypic consequence, making it an ideal tag for this system.
This compound is a heterobifunctional molecule composed of a ligand that selectively binds to MTH1 and another ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN). This dual binding induces the formation of a ternary complex between the MTH1-POI fusion protein, this compound, and CRBN. This proximity leads to the polyubiquitination of the fusion protein, marking it for degradation by the 26S proteasome. This process results in the efficient and selective removal of the POI from the cell.
Mechanism of Action of this compound
The mechanism of this compound-mediated protein degradation is a catalytic process, allowing for the use of sub-stoichiometric concentrations of the degrader to achieve significant protein knockdown. The key steps are as follows:
-
Cellular Entry: this compound is cell-permeable and readily enters the cell.
-
Ternary Complex Formation: Inside the cell, this compound binds to both the MTH1 tag of the fusion protein and the CRBN E3 ligase, forming a stable ternary complex.
-
Polyubiquitination: The E3 ligase, now in close proximity to the MTH1-POI, facilitates the transfer of ubiquitin molecules to the fusion protein.
-
Proteasomal Degradation: The polyubiquitinated MTH1-POI is recognized and degraded by the proteasome.
-
Catalytic Cycle: this compound is released after inducing ubiquitination and can then bind to another MTH1-POI and CRBN molecule, initiating another round of degradation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and provide representative data from typical experiments.
| Parameter | Value | Reference |
| DC₅₀ | 0.27 nM | [1] |
| Dₘₐₓ | 92.1% | [1] |
| Solubility in DMSO | 50 mM | [1] |
| Incubation Time for Max Degradation | 4 hours | [1] |
Table 1: Key Performance Metrics of this compound.
| Time (hours) | MTH1-POI Level (% of Control) |
| 0 | 100% |
| 1 | 45% |
| 2 | 15% |
| 4 | 8% |
| 8 | 10% |
| 24 | 12% |
Table 2: Representative Time-Course of MTH1-POI Degradation.
| This compound Concentration (nM) | Cell Viability (% of Control) |
| 0 | 100% |
| 0.1 | 98% |
| 1 | 95% |
| 10 | 60% |
| 100 | 25% |
| 1000 | 5% |
Table 3: Representative Dose-Response of this compound on Cell Viability (for a POI essential for cell survival).
Experimental Protocols
General Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cells expressing an MTH1-fusion protein with this compound.
Materials:
-
Cells expressing the MTH1-Protein of Interest (POI) fusion protein
-
Complete cell culture medium
-
This compound (Tocris, Cat. No. 6970)
-
DMSO (Sigma-Aldrich)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the cell type and the duration of the experiment. Allow the cells to adhere and reach a confluency of 50-70% before treatment.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store the stock solution at -20°C.
-
Preparation of Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the optimal concentration for your specific POI and cell line.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. For control wells, add medium containing the same concentration of DMSO as the highest this compound concentration.
-
Incubation: Incubate the cells for the desired period. For a time-course experiment, treat the cells for various durations (e.g., 1, 2, 4, 8, and 24 hours).
-
Cell Lysis or Analysis: After incubation, proceed with cell lysis for Western blot analysis or perform a cell viability assay.
Western Blot Analysis of MTH1-POI Degradation
This protocol describes how to assess the degradation of the MTH1-POI fusion protein by Western blotting.
Materials:
-
Treated and control cells from Protocol 4.1
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-MTH1 antibody (to detect the MTH1 tag)
-
Antibody against the POI
-
Antibody against a loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the MTH1-POI signal to the loading control.
Cell Viability Assay
This protocol can be used to assess the functional consequences of POI degradation on cell viability.
Materials:
-
Treated and control cells in a 96-well plate from Protocol 4.1
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based reagents)
-
Plate reader
Protocol:
-
Cell Treatment: Treat the cells with a range of this compound concentrations as described in Protocol 4.1. It is recommended to incubate for a period relevant to the expected functional outcome (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for the time specified in the reagent protocol.
-
Measurement: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells and plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
Washout Experiment for Reversibility
This protocol is designed to demonstrate the reversibility of this compound-mediated protein degradation.
Materials:
-
Cells expressing the MTH1-POI fusion protein
-
Complete cell culture medium
-
This compound
-
PBS
Protocol:
-
Initial Treatment: Treat the cells with an effective concentration of this compound (determined from Protocol 4.1) for a time sufficient to induce maximal degradation (e.g., 4 hours).
-
Washout:
-
Remove the this compound-containing medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, pre-warmed complete medium without this compound.
-
-
Recovery: Incubate the cells for various time points after the washout (e.g., 2, 4, 8, 16, and 24 hours) to allow for protein re-synthesis.
-
Analysis: At each time point, lyse the cells and perform Western blot analysis as described in Protocol 4.2 to monitor the recovery of the MTH1-POI protein levels.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
References
aTAG 2139: Application Notes and Protocols for Targeted Protein Degradation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
aTAG 2139 is a heterobifunctional molecule that serves as a degrader in the aTAG (AchillesTAG) targeted protein degradation system. This system provides a rapid and tunable method for inducing the degradation of a specific protein of interest (POI) within a cellular context. The technology is based on the fusion of the POI with the MTH1 (MutT homolog-1) protein, which acts as a "degron tag." this compound then facilitates the ubiquitination and subsequent proteasomal degradation of the MTH1-tagged fusion protein.
This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo research settings.
Mechanism of Action
This compound is a chemical probe comprised of a ligand selective for MTH1 and a ligand for the E3 ubiquitin ligase Cereblon (CRBN). By simultaneously binding to the MTH1-tagged POI and CRBN, this compound induces the formation of a ternary complex. This proximity leads to the polyubiquitination of the fusion protein by the E3 ligase complex, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of this compound to induce the degradation of multiple target protein molecules.
Caption: Mechanism of this compound-induced protein degradation.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design.
| Parameter | Value | Species | Assay Conditions | Reference |
| DC50 | 1.1 nM | Not specified | Not specified | [1][2] |
| DC50 | 0.27 nM | Not specified | 4-hour incubation | [3] |
| Dmax | 92.1% | Not specified | 4-hour incubation | [3] |
| Ki for MTH1 | 2.1 nM | Not specified | Not specified | [1][2] |
| Molecular Weight | 782.81 g/mol | N/A | N/A | [3] |
| Solubility in DMSO | 39.14 mg/mL (50 mM) | N/A | N/A | [3] |
Experimental Protocols
In Vitro Protocol: Degradation of MTH1-tagged Protein in Cell Culture
This protocol outlines the steps for inducing the degradation of an MTH1-tagged protein of interest in a mammalian cell line.
Materials:
-
Mammalian cell line expressing the MTH1-tagged protein of interest
-
This compound (Tocris, Cat. No. 6970 or MedchemExpress, HY-136163)
-
This compound-NEG (negative control, Tocris, Cat. No. 7575)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
Apparatus for Western blotting or other protein detection methods (e.g., mass spectrometry)
Procedure:
-
Cell Seeding: Plate the cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare a stock solution of the negative control (this compound-NEG) in the same manner.
-
-
Treatment of Cells:
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentrations. A typical concentration range to test is 0.1 nM to 1000 nM.
-
Include a vehicle control (DMSO) and a negative control (this compound-NEG) at the highest concentration used for this compound.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, vehicle, or negative control.
-
-
Incubation: Incubate the cells for the desired period. The degradation of the target protein is typically rapid, with significant degradation observed within 4 hours.[3] A time-course experiment (e.g., 1, 2, 4, 8, 24 hours) is recommended to determine the optimal degradation kinetics for the specific protein of interest.
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Analyze the protein levels of the MTH1-tagged protein by Western blotting, mass spectrometry, or another suitable method.
-
References
Application Notes: CRISPR-Mediated Knock-in of MTH1 Tag for aTAG System
Introduction
The aTAG (AchillesTAG) system is a powerful chemical-genetic tool for targeted protein degradation (TPD).[1] This technology enables rapid, reversible, and dose-dependent depletion of a specific protein of interest (POI), providing a robust alternative to genetic methods like CRISPR/Cas9 knockout or RNA interference.[2] The system operates by fusing the POI to a "degron tag," which can then be targeted by a small molecule degrader.[3]
The aTAG platform utilizes the enzyme MTH1 (MutT homolog-1; NUDT1) as the degron tag.[2][4] MTH1 is an ideal tag because its primary function is to sanitize oxidized nucleotide pools, and the loss of this protein has no major known phenotypic consequences in most cell lines.[2] The POI is endogenously tagged with MTH1 using CRISPR/Cas9-mediated homology-directed repair (HDR), ensuring physiological expression levels and regulation.
The Degrader: aTAG 2139
This compound is a potent, cell-permeable heterobifunctional degrader designed specifically for the aTAG system.[5] It consists of a high-affinity ligand for MTH1 connected via a linker to a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex between the MTH1-tagged POI and the E3 ligase, leading to polyubiquitination of the fusion protein and its subsequent degradation by the proteasome.[2][4]
Signaling and Degradation Pathways
MTH1's Role in Preventing DNA Damage
MTH1 plays a crucial role in maintaining genomic integrity by hydrolyzing oxidized purine nucleoside triphosphates (like 8-oxo-dGTP) in the nucleotide pool.[6][7][8] This "sanitizing" function prevents the incorporation of damaged bases into DNA during replication, thereby averting mutations and DNA damage.[8][9]
Caption: MTH1 sanitizes the dNTP pool, preventing DNA damage.
Mechanism of this compound-Mediated Protein Degradation
The this compound degrader acts as a molecular bridge. By binding simultaneously to the MTH1 tag on the fusion protein and the CRBN E3 ligase, it facilitates the ubiquitination and subsequent proteasomal degradation of the entire MTH1-POI fusion protein.[2][4]
Caption: this compound induces degradation of MTH1-tagged proteins.
Quantitative Data
The efficacy of this compound and the efficiency of the CRISPR knock-in process are critical for successful experiments.
This compound Degrader Performance
| Parameter | Value | Reference |
| DC₅₀ (Degradation) | 0.27 nM | |
| 1.1 nM | [5][10] | |
| Dₘₐₓ (Max Degradation) | 92.1% (after 4h incubation) | |
| Kᵢ (for MTH1) | 2.1 nM | [5][10] |
| E3 Ligase Recruited | Cereblon (CRBN) | [2] |
CRISPR Knock-in Efficiency
The efficiency of homology-directed repair (HDR) for knock-ins is highly variable and depends on multiple factors, including the cell type, sgRNA efficiency, donor template design, and delivery method.[11][12]
| Factor | Typical Range/Consideration | Reference |
| HDR Frequency | 1-10% (can be lower in some cell types) | [12] |
| ssDNA vs. dsDNA Donor | ssDNA often yields higher efficiency and lower toxicity | [12] |
| Homology Arm Length | ~80-100 bp for ssDNA donors is recommended | |
| NHEJ Inhibition | Small molecules (e.g., SCR7) can increase HDR rates | [13] |
| Cell Cycle Sync. | HDR is most active in S and G2 phases | [13] |
Experimental Protocols
Workflow for Generating MTH1-Tagged Cell Lines
This diagram outlines the complete workflow from initial design to a validated, clonally expanded cell line ready for degradation studies.
Caption: Experimental workflow for CRISPR-mediated MTH1 knock-in.
Protocol 1: CRISPR/Cas9-Mediated MTH1 Knock-in
This protocol is adapted from established methods for CRISPR-based genome editing.[14]
1. Design and Synthesis
-
sgRNA Design :
-
Design 2-3 sgRNAs targeting the genomic region for MTH1 insertion (e.g., immediately before the stop codon for C-terminal tagging or after the start codon for N-terminal tagging).
-
Ensure the cut site is as close to the desired insertion site as possible. Use online tools to minimize off-target effects.
-
-
ssDNA HDR Template Design :
-
Design a single-stranded DNA (ssDNA) oligonucleotide as the HDR template.
-
The template should contain the MTH1 tag sequence flanked by 80-100 bp homology arms that match the genomic sequence on either side of the Cas9 cut site.
-
Include a flexible linker (e.g., Gly-Gly-Ser) between the POI and the MTH1 tag to ensure proper protein folding.
-
Introduce silent mutations into the protospacer adjacent motif (PAM) sequence or the sgRNA binding site within the homology arm to prevent re-cutting of the modified allele.
-
Consider adding 5' and 3' phosphorothioate bonds to the ssDNA template to inhibit exonuclease degradation.
-
2. Reagent Preparation
-
RNP Complex Assembly :
-
Reconstitute synthetic sgRNA and pure Cas9 nuclease protein in the appropriate buffers.
-
Combine sgRNA and Cas9 protein (e.g., at a 1.2:1 molar ratio, 4.8 µM sgRNA to 4 µM Cas9) and incubate at room temperature for 10-20 minutes to form the ribonucleoprotein (RNP) complex.
-
-
Donor Template :
-
Resuspend the ssDNA HDR template in nuclease-free water or TE buffer to a final concentration of 100 µM.
-
3. Cell Transfection/Electroporation
-
Cell Preparation :
-
Harvest cells in the exponential growth phase. Ensure high viability (>90%).
-
-
Delivery :
-
Use an optimized electroporation or lipid-based transfection protocol for your specific cell line.
-
Introduce the pre-formed RNP complex along with the ssDNA HDR template.
-
Transfer cells to a culture vessel with pre-warmed media and allow them to recover for 24-48 hours.
-
4. Validation of Knock-in
-
Genomic DNA Analysis :
-
After recovery, harvest a portion of the cell pool and extract genomic DNA.
-
Perform PCR using primers that flank the target region. Successful knock-in will result in a larger amplicon than the wild-type allele.
-
Confirm the correct insertion and sequence fidelity via Sanger sequencing of the PCR product.
-
-
Single-Cell Cloning :
-
If the knock-in efficiency in the pool is sufficient, proceed to single-cell cloning via fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal cell lines.
-
-
Clonal Validation :
-
Expand individual clones and validate the genotype (homozygous vs. heterozygous knock-in) using PCR and sequencing as described above.
-
Confirm MTH1-POI fusion protein expression via Western blot using an antibody against the POI or a tag included in the HDR template (e.g., HA tag).
-
Protocol 2: this compound-Induced Protein Degradation
1. Reagent Preparation
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Further dilute the stock solution in cell culture medium to the desired final concentrations immediately before use.
2. Degradation Assay
-
Plate the validated MTH1-tagged cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) to determine the dose-response curve. Include a vehicle-only (DMSO) control.
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 nM) and harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
3. Analysis of Protein Levels
-
Harvest cells by lysing them in appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine total protein concentration using a BCA or Bradford assay.
-
Analyze the degradation of the MTH1-POI fusion protein by Western blot. Load equal amounts of total protein per lane.
-
Probe the membrane with an antibody against the POI. A loading control (e.g., β-actin, GAPDH) is essential for quantification.
-
Quantify band intensity using densitometry software to determine the percentage of remaining protein relative to the vehicle control. Plot the results to determine DC₅₀ and Dₘₐₓ values.
References
- 1. c4therapeutics.com [c4therapeutics.com]
- 2. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. sinobiological.com [sinobiological.com]
- 8. Mechanisms of MTH1 inhibition-induced DNA strand breaks: the slippery slope from the oxidized nucleotide pool to genotoxic damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 10. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 11. mdpi.com [mdpi.com]
- 12. genscript.com [genscript.com]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Application Notes and Protocols for aTAG 2139-Mediated Protein Degradation Analysis via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to quantify the degradation of a target protein fused with an MTH1 tag, induced by the aTAG 2139 degrader. This compound is a heterobifunctional molecule that recruits the Cereblon (CRBN) E3 ubiquitin ligase to the MTH1-tagged protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.
Data Presentation
The efficacy of this compound-mediated degradation is typically quantified by two key parameters: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). These values are determined by treating cells expressing the MTH1-tagged protein with varying concentrations of this compound and measuring the remaining protein levels by Western blot.
| Parameter | Value | Cell Line | Treatment Time | Target Protein |
| DC50 | 0.27 nM[1] | Jurkat | 4 hours | MTH1-fusion protein |
| Dmax | 92.1%[1] | Jurkat | 4 hours | MTH1-fusion protein |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of this compound-mediated degradation and the subsequent analytical workflow, the following diagrams are provided.
Caption: this compound-mediated protein degradation pathway.
Caption: Western blot workflow for this compound analysis.
Experimental Protocols
This section provides a detailed protocol for assessing this compound-mediated degradation of an MTH1-tagged protein of interest (POI) in a human T-cell line, Jurkat cells.
Materials
-
Cells: Jurkat cells stably expressing the MTH1-tagged protein of interest.
-
This compound: (Tocris, Cat. No. 6970 or equivalent).
-
This compound-NEG (Negative Control): (Tocris, Cat. No. 7575 or equivalent).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease Inhibitor Cocktail.
-
BCA Protein Assay Kit.
-
Laemmli Sample Buffer (4X).
-
Precast polyacrylamide gels.
-
PVDF membrane.
-
Transfer Buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibodies:
-
Antibody specific to the protein of interest (POI).
-
Alternatively, an anti-MTH1 antibody.
-
Antibody against a loading control (e.g., GAPDH, β-actin).
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Protocol
1. Cell Culture and Treatment 1.1. Culture Jurkat cells expressing the MTH1-tagged POI in complete RPMI-1640 medium, maintaining cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL. 1.2. Seed cells in a multi-well plate at a density that will allow for sufficient protein extraction after treatment. 1.3. Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.01 nM to 1000 nM. Include a vehicle control (DMSO) and a negative control (this compound-NEG). 1.4. Treat the cells with the different concentrations of this compound and the controls. 1.5. Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
2. Protein Lysate Preparation 2.1. After incubation, harvest the cells by centrifugation at 500 x g for 5 minutes. 2.2. Wash the cell pellet once with ice-cold PBS. 2.3. Lyse the cells by resuspending the pellet in ice-cold RIPA buffer supplemented with protease inhibitor cocktail. 2.4. Incubate on ice for 30 minutes with occasional vortexing. 2.5. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. 2.6. Transfer the supernatant (protein lysate) to a new pre-chilled tube. 2.7. Determine the protein concentration of each lysate using a BCA protein assay.
3. Western Blotting 3.1. Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5 minutes. 3.2. Load the samples onto a precast polyacrylamide gel and perform SDS-PAGE. 3.3. Transfer the separated proteins from the gel to a PVDF membrane. 3.4. Block the membrane with blocking buffer for 1 hour at room temperature. 3.5. Incubate the membrane with the primary antibody (against the POI or MTH1 tag) diluted in blocking buffer overnight at 4°C with gentle agitation. 3.6. Wash the membrane three times for 5-10 minutes each with TBST. 3.7. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. 3.8. Wash the membrane three times for 10-15 minutes each with TBST. 3.9. Apply ECL substrate to the membrane according to the manufacturer's instructions. 3.10. Capture the chemiluminescent signal using an imaging system. 3.11. If necessary, strip the membrane and re-probe for a loading control antibody following the same procedure from step 3.5.
4. Data Analysis 4.1. Quantify the band intensities for the protein of interest and the loading control using densitometry software. 4.2. Normalize the intensity of the POI band to the corresponding loading control band for each sample. 4.3. Calculate the percentage of remaining protein for each this compound concentration relative to the vehicle control (DMSO), which is set to 100%. 4.4. Plot the percentage of remaining protein against the log of the this compound concentration. 4.5. Determine the DC50 and Dmax values from the resulting dose-response curve using non-linear regression analysis.
References
Application Notes and Protocols for aTAG 2139: Determining DC50 and Dmax Values
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and determining the degradation activity (DC50 and Dmax) of aTAG 2139, a potent and selective degrader of MTH1 (MutT homolog-1) fusion proteins. The protocols outlined below are based on established methodologies for characterizing heterobifunctional degraders within the aTAG system.
Introduction to this compound and the aTAG System
The aTAG system is a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This is achieved by genetically tagging the POI with the MTH1 protein. This compound is a high-affinity, cell-permeable heterobifunctional degrader that consists of a ligand for MTH1 and a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase. By simultaneously binding to the MTH1-tagged POI and CRBN, this compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.
Quantitative Degradation Parameters: DC50 and Dmax
-
DC50 (Half-maximal Degradation Concentration): This value represents the concentration of this compound required to degrade 50% of the target MTH1-fusion protein. It is a key measure of the degrader's potency.
-
Dmax (Maximum Degradation): This value indicates the maximum percentage of the target protein that can be degraded by this compound. It reflects the efficacy of the degrader.
Summary of this compound Degradation Activity
Published data for this compound shows potent degradation of MTH1-fusion proteins. The specific values can vary depending on the experimental system (e.g., cell line, specific fusion protein).
| Parameter | Value | Incubation Time | Reference |
| DC50 | 1.1 nM | Not specified | [1][2] |
| DC50 | 0.27 nM | 4 hours | [3][4][5] |
| Dmax | 92.1% | 4 hours | [3][4][5] |
Signaling Pathway and Mechanism of Action
The this compound-mediated degradation pathway is initiated by the formation of a ternary complex between the MTH1-fusion protein, this compound, and the CRBN E3 ubiquitin ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.
Caption: this compound-mediated protein degradation pathway.
Experimental Protocols
The following are detailed protocols for determining the DC50 and Dmax values of this compound.
Generation of a Stable Cell Line Expressing an MTH1-Fusion Protein
Objective: To create a cellular model system for quantifying this compound-mediated degradation.
Materials:
-
Host cell line (e.g., Jurkat, HEK293T, or a cell line relevant to the research question)
-
Lentiviral or retroviral vector encoding the MTH1-tagged protein of interest
-
Packaging plasmids (for lentivirus or retrovirus production)
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
Cell culture medium and supplements
Protocol:
-
Vector Construction: Clone the gene of interest in-frame with the MTH1 tag into a suitable expression vector. The MTH1 tag can be placed at either the N- or C-terminus of the protein of interest.
-
Virus Production: Co-transfect the expression vector and packaging plasmids into a packaging cell line (e.g., HEK293T) to produce viral particles.
-
Transduction: Transduce the target host cell line with the viral supernatant.
-
Selection: Select for successfully transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the cell culture medium.
-
Validation: Confirm the expression of the MTH1-fusion protein by Western blotting or flow cytometry using an antibody against the protein of interest or the MTH1 tag.
This compound Treatment and Cell Lysis
Objective: To treat the engineered cell line with a dose-response of this compound and prepare cell lysates for analysis.
Materials:
-
Stable cell line expressing the MTH1-fusion protein
-
This compound (and a negative control, this compound-NEG, if available)
-
DMSO (for stock solution preparation)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitors
Protocol:
-
Cell Seeding: Seed the stable cell line in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of lysis.
-
This compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range would be from 0.01 nM to 1000 nM. Also, prepare a vehicle control (DMSO) and a negative control degrader if available.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting for MTH1-Fusion Protein Quantification
Objective: To quantify the levels of the MTH1-fusion protein after this compound treatment.
Materials:
-
Cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or MTH1 tag
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (against the target protein and loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
Data Analysis and Calculation of DC50 and Dmax
Objective: To determine the DC50 and Dmax values from the Western blot data.
Protocol:
-
Densitometry: Quantify the band intensities for the MTH1-fusion protein and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the band intensity of the MTH1-fusion protein to the corresponding loading control band intensity.
-
Relative Degradation: Express the normalized protein levels in the this compound-treated samples as a percentage of the vehicle-treated control.
-
Dose-Response Curve: Plot the percentage of remaining protein against the logarithm of the this compound concentration.
-
Curve Fitting: Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism).
-
DC50 and Dmax Determination: The software will calculate the DC50 value (the concentration at which there is 50% degradation) and the Dmax (the maximal degradation observed at saturating concentrations).
Experimental Workflow Diagram
Caption: Workflow for determining this compound DC50 and Dmax.
References
Application Notes and Protocols for aTAG 2139 Time-Course Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
aTAG 2139 is a heterobifunctional degrader that facilitates the targeted degradation of MTH1 (MutT homolog-1) fusion proteins.[1][2] This technology offers a powerful tool for acute protein knockdown, enabling the study of protein function with temporal control. This compound operates by hijacking the cell's natural protein disposal machinery. It comprises a ligand that selectively binds to MTH1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This proximity induces the polyubiquitination of the MTH1 fusion protein, marking it for degradation by the proteasome. This targeted protein degradation approach provides a rapid and reversible method for studying the consequences of protein loss, offering advantages over traditional genetic knockout or knockdown techniques.
These application notes provide a detailed protocol for designing and executing a time-course experiment to characterize the kinetics of this compound-mediated degradation of a target MTH1 fusion protein.
Signaling Pathway of this compound-Mediated Degradation
The mechanism of action of this compound involves the formation of a ternary complex between the MTH1 fusion protein, this compound, and the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the fusion protein by the proteasome.
Caption: this compound mechanism of action.
Experimental Design: Time-Course Analysis
A time-course experiment is crucial for determining the degradation kinetics (onset, rate, and maximal degradation) of the target MTH1 fusion protein upon treatment with this compound.
Objective: To quantify the levels of an MTH1-tagged protein of interest (POI-MTH1) at various time points following the addition of this compound.
Key Considerations:
-
Cell Line: A cell line stably expressing the POI-MTH1 fusion protein is required.
-
This compound Concentration: The concentration of this compound should be optimized for maximal degradation. A typical starting concentration is around 100 nM, with a DC50 value reported to be as low as 1.1 nM.[1]
-
Time Points: A range of time points should be selected to capture the initial degradation, the point of maximum degradation, and any potential protein re-synthesis.[3][4]
-
Controls: Appropriate controls are essential for data interpretation. These include a vehicle control (e.g., DMSO) and a negative control compound if available (e.g., this compound-NEG).
Experimental Workflow
The following diagram outlines the major steps in the this compound time-course experiment.
Caption: Time-course experimental workflow.
Detailed Protocols
Materials:
-
Cell line expressing POI-MTH1
-
Complete cell culture medium
-
This compound (e.g., from Tocris Bioscience or MedchemExpress)[1][2]
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
Primary antibody against the protein of interest or the MTH1 tag
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding:
-
Seed the POI-MTH1 expressing cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 100 nM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the this compound-treated wells.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
-
Time-Course Incubation:
-
Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI or MTH1 tag overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using a digital imager.
-
Strip the membrane and re-probe with a loading control antibody.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following tables. Densitometry analysis should be performed on the Western blot bands to quantify the protein levels. The POI-MTH1 band intensity should be normalized to the loading control band intensity.
Table 1: Normalized POI-MTH1 Protein Levels Following this compound Treatment
| Time (hours) | Vehicle (Normalized Intensity) | This compound (100 nM) (Normalized Intensity) | % Degradation |
| 0 | 1.00 | 1.00 | 0% |
| 1 | 1.02 | 0.65 | 35% |
| 2 | 0.98 | 0.30 | 70% |
| 4 | 1.01 | 0.12 | 88% |
| 8 | 0.99 | 0.08 | 92% |
| 12 | 1.03 | 0.15 | 85% |
| 24 | 0.97 | 0.25 | 75% |
Table 2: Summary of Degradation Kinetics
| Parameter | Value |
| Time to 50% Degradation (T1/2) | ~1.5 hours |
| Time to Maximum Degradation (Tmax) | 8 hours |
| Maximum Degradation (Dmax) | 92% |
Troubleshooting
-
No or Poor Degradation:
-
Confirm the expression of the POI-MTH1 fusion protein in your cell line.
-
Verify the activity of your this compound stock.
-
Optimize the concentration of this compound.
-
Ensure the proteasome is active in your cells. A proteasome inhibitor like MG-132 can be used as a control to confirm proteasome-dependent degradation.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
Ensure the blocking step is sufficient.
-
-
Variability Between Replicates:
-
Ensure consistent cell seeding density and confluency.
-
Maintain precise timing for treatment and harvesting.
-
Ensure accurate protein quantification and loading for Western blots.
-
By following these detailed protocols and application notes, researchers can effectively design and execute time-course experiments to characterize the kinetics of protein degradation mediated by this compound, providing valuable insights into the function of their protein of interest.
References
In Vitro Applications of the aTAG 2139 System: A Detailed Guide for Researchers
The aTAG 2139 system represents a powerful chemical biology tool for inducing rapid and selective degradation of proteins of interest in vitro. This technology offers a robust alternative to genetic methods like CRISPR/Cas9 or RNA interference for target validation and studying protein function. By fusing a protein of interest to the MTH1 (MutT homolog-1) protein tag, researchers can harness the this compound degrader molecule to trigger the ubiquitination and subsequent proteasomal degradation of the fusion protein. This document provides detailed application notes and protocols for the effective use of the this compound system in a laboratory setting.
Mechanism of Action
The aTAG system is a targeted protein degradation platform that relies on a heterobifunctional degrader molecule, this compound.[1][2] This molecule is composed of a ligand that selectively binds to the MTH1 tag and another ligand that recruits an E3 ubiquitin ligase, typically cereblon (CRBN). When a protein of interest is expressed as a fusion with the MTH1 tag, the introduction of this compound facilitates the formation of a ternary complex between the MTH1-tagged protein and the E3 ligase.[1] This proximity induces the polyubiquitination of the fusion protein, marking it for recognition and degradation by the 26S proteasome.[1] A key advantage of this system is that the MTH1 tag is used because the loss of the endogenous MTH1 protein has no known phenotypic consequence.[2]
Below is a diagram illustrating the signaling pathway of the this compound system.
Caption: this compound system signaling pathway.
Quantitative Data Summary
The efficacy of the this compound system can be quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes the reported in vitro performance of this compound.
| Parameter | Value | Incubation Time | Notes |
| DC50 | 0.27 nM | 4 hours | Concentration of this compound required to induce 50% degradation of the target fusion protein. |
| Dmax | 92.1% | 4 hours | Maximum percentage of degradation of the target fusion protein. |
| DC50 | 1.1 nM[3][4] | Not Specified | |
| Ki for MTH1 | 2.1 nM[3][4] | Not Specified | Binding affinity of this compound for the MTH1 tag. |
Experimental Protocols
Generation of an MTH1-Fusion Protein Expressing Cell Line
This protocol describes the generation of a stable cell line expressing the protein of interest (POI) fused to the MTH1 tag. This can be achieved through CRISPR-mediated knock-in or lentiviral transduction.
Materials:
-
Mammalian expression vector containing your POI fused to MTH1
-
Lentiviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells for lentivirus production
-
Target cell line
-
Transfection reagent
-
Polybrene
-
Puromycin or other selection antibiotic
-
Cell culture medium and supplements
-
Fetal bovine serum (FBS)
Protocol:
-
Construct Design: Clone your gene of interest in-frame with the MTH1 tag in a suitable mammalian expression vector. The vector should also contain a selection marker, such as puromycin resistance.
-
Lentivirus Production (in HEK293T cells): a. Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection. b. Co-transfect the MTH1-POI expression vector along with the packaging plasmids (pMD2.G and psPAX2) using a suitable transfection reagent. c. After 48-72 hours, harvest the lentiviral supernatant and filter it through a 0.45 µm filter.
-
Transduction of Target Cells: a. Seed the target cell line in a 6-well plate. b. On the next day, infect the cells with the lentiviral supernatant in the presence of 8 µg/mL polybrene. c. After 24 hours, replace the virus-containing medium with fresh medium.
-
Selection of Stable Cells: a. 48 hours post-transduction, begin selection by adding the appropriate concentration of puromycin (or other selection antibiotic) to the culture medium. b. Maintain the cells under selection pressure for 1-2 weeks, replacing the medium every 2-3 days, until non-transduced control cells are completely eliminated.
-
Validation of Expression: Confirm the expression of the MTH1-fusion protein by Western blotting using an antibody against your protein of interest or the MTH1 tag.
In Vitro Protein Degradation Assay
This protocol outlines the procedure for treating the MTH1-fusion protein expressing cells with this compound and assessing the degradation of the target protein.
Materials:
-
MTH1-fusion protein expressing cell line
-
This compound (and this compound-NEG as a negative control)
-
DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus and reagents
-
Primary antibodies (against POI, MTH1, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Seeding: Seed the MTH1-fusion protein expressing cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Also, prepare a vehicle control (DMSO) and a negative control using this compound-NEG. c. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. d. Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer with protease inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at high speed to pellet the cell debris.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with primary antibodies against your protein of interest, the MTH1 tag, and a loading control. d. Incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of the MTH1-fusion protein to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for using the this compound system.
References
aTAG 2139: A Powerful Tool for Targeted Protein Degradation and Functional Studies in Specific Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to acutely and specifically deplete a protein of interest is a cornerstone of modern cell biology and drug discovery. Traditional methods like RNA interference (RNAi) and CRISPR-Cas9 gene editing, while powerful, can be limited by slow kinetics, off-target effects, and the inability to distinguish between the scaffolding and catalytic functions of a protein. The aTAG (AchillesTAG) technology offers a rapid, reversible, and highly specific alternative for targeted protein degradation. aTAG 2139 is a key chemical inducer of dimerization used in this system, enabling the acute degradation of any intracellular protein of interest that has been endogenously tagged with the MTH1 (MutT homolog 1) protein.[1]
This document provides detailed application notes and experimental protocols for utilizing this compound to study protein function in specific cellular pathways.
Mechanism of Action
The aTAG system is a powerful method for inducing rapid and specific degradation of a target protein.[1] It relies on three key components:
-
MTH1-tagged Protein of Interest (POI): The target protein is genetically fused with the MTH1 protein using CRISPR-Cas9-mediated gene editing. MTH1 is a small, 17 kDa protein with no known essential function, making it an ideal and inert tag.[1]
-
This compound: This heterobifunctional molecule acts as a degrader. It consists of a high-affinity ligand for MTH1 and a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected by a chemical linker.[2]
-
The Ubiquitin-Proteasome System (UPS): The cell's natural protein degradation machinery.
Upon addition to cells, the cell-permeable this compound forms a ternary complex between the MTH1-tagged POI and the CRBN E3 ligase.[1] This proximity induces the poly-ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This process is catalytic, meaning a single molecule of this compound can induce the degradation of multiple POI molecules, leading to rapid and efficient protein depletion.[1]
Quantitative Data
The efficacy of this compound has been quantified in various studies. The following table summarizes key performance metrics.
| Parameter | Value | Description | Reference(s) |
| DC50 | 0.27 nM | The concentration of this compound required to degrade 50% of the target protein after a 4-hour incubation. | [2] |
| Dmax | 92.1% | The maximum percentage of target protein degradation achieved with this compound after a 4-hour incubation. | [2] |
| Ki for MTH1 | 2.1 nM | The inhibitory constant for the binding of this compound to the MTH1 tag, indicating high binding affinity. | [3] |
Application Notes: Studying Protein Function in a Signaling Pathway
This compound is a powerful tool for dissecting the role of a specific protein within a signaling cascade. By inducing acute protein degradation, researchers can observe the immediate downstream consequences and uncouple them from longer-term adaptive responses.
Hypothetical Application: Investigating the Role of Kinase-X in the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Let's hypothesize that "Kinase-X" is a suspected component of this pathway.
Experimental Workflow:
-
Generate MTH1-Kinase-X Cell Line: Use CRISPR-Cas9 to knock-in the MTH1 tag at the C-terminus of the endogenous Kinase-X gene.
-
Validate MTH1-Kinase-X Expression: Confirm the correct in-frame insertion and expression of the MTH1-tagged Kinase-X protein via Western blotting and sequencing.
-
This compound Treatment: Treat the MTH1-Kinase-X cells with a titration of this compound to determine the optimal concentration for degradation. A time-course experiment should also be performed to determine the kinetics of degradation.
-
Pathway Analysis: After degrading Kinase-X with this compound, stimulate the cells with a growth factor to activate the MAPK pathway. Analyze the phosphorylation status of downstream targets like MEK and ERK via Western blotting.
-
Phenotypic Analysis: Assess the cellular response, such as cell proliferation or changes in gene expression, following Kinase-X degradation.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated MTH1 Tagging
This protocol provides a general framework for knocking in the MTH1 tag at a specific genomic locus.
1.1. Design and Synthesis:
-
sgRNA Design: Design at least two sgRNAs targeting the desired insertion site (e.g., just before the stop codon for C-terminal tagging) using a reputable online tool.
-
Donor Template Design: Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template containing the MTH1 coding sequence flanked by 50-100 base pairs of homology arms corresponding to the genomic sequences upstream and downstream of the sgRNA cut site. Include silent mutations in the PAM site or sgRNA seed region within the homology arms to prevent re-cutting of the integrated sequence.
1.2. Transfection:
-
Culture your cells of interest to ~70% confluency.
-
Co-transfect the cells with a plasmid expressing Cas9 and the designed sgRNA, along with the donor template. The optimal method of transfection (e.g., lipid-based, electroporation) should be determined for your specific cell line.
-
Include a negative control with a scrambled sgRNA.
1.3. Selection and Validation:
-
After 48-72 hours, harvest a portion of the cells to assess knock-in efficiency via genomic PCR and Sanger sequencing.
-
If the donor template includes a selection marker, apply the appropriate selection agent.
-
Isolate single-cell clones by limiting dilution or FACS.
-
Expand the clones and screen for successful MTH1 tagging by Western blotting using an antibody against the protein of interest (which should show a size shift) or an antibody against the MTH1 tag.
-
Confirm the in-frame insertion and absence of off-target mutations by sequencing the genomic locus.
Protocol 2: this compound-Induced Protein Degradation and Western Blot Analysis
2.1. Cell Seeding and Treatment:
-
Seed the validated MTH1-tagged cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range for initial experiments is 0.1 nM to 1000 nM. Also include a vehicle control (e.g., DMSO).
-
For a time-course experiment, treat cells with an effective concentration of this compound (e.g., 10 nM) and harvest at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Incubate the cells at 37°C in a humidified incubator.
2.2. Cell Lysis:
-
At the end of the treatment period, place the plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA).
2.3. Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software to determine the extent of protein degradation.
Conclusion
This compound provides a robust and versatile method for the acute and specific degradation of target proteins. This enables researchers to perform detailed functional studies in a variety of biological contexts, including the dissection of complex signaling pathways. The protocols and application notes provided here offer a comprehensive guide for the successful implementation of the aTAG technology in your research. By carefully designing and validating the MTH1-tagged cell lines and optimizing the this compound treatment conditions, you can gain valuable insights into the dynamic roles of your protein of interest.
References
Troubleshooting & Optimization
aTAG 2139 Degradation Experiments: Technical Support Center
Welcome to the technical support center for aTAG 2139 degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful application of the aTAG system.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional degrader. It works by forming a ternary complex between the Cereblon (CRBN) E3 ubiquitin ligase and a protein of interest that has been fused with an MTH1 (MutT homolog-1) tag. This proximity induces the poly-ubiquitination of the MTH1-tagged protein, marking it for degradation by the cell's proteasome.[1][2][3]
Q2: Why is the MTH1 protein used as the tag in the aTAG system?
A2: MTH1 is a 17kDa protein whose inhibition or degradation has been shown to have no significant phenotypic effect on cell viability. This makes it an ideal tag as its removal along with the fused protein of interest is unlikely to cause confounding cellular effects.[1]
Q3: What is the purpose of the this compound-NEG control?
A3: this compound-NEG is an essential negative control. It is a molecule that binds to the MTH1 tag but does not recruit the CRBN E3 ligase. This control helps to distinguish between the intended degradation effect of this compound and any potential off-target or non-specific effects of the compound.
Q4: What are the key advantages of the aTAG system over other protein knockdown methods like RNAi or CRISPR?
A4: The aTAG system offers several advantages, including rapid and reversible protein knockdown. The extent of degradation can be tuned by varying the concentration of this compound. Unlike genetic methods, it does not require genomic modification to deplete the protein, offering a more direct and immediate way to study protein function.[3]
Data Presentation
The following table summarizes the key quantitative parameters for this compound and its negative control.
| Compound | Parameter | Value | Description |
| This compound | DC50 | 0.27 nM - 1.1 nM | The half-maximal degradation concentration, indicating the potency of the degrader.[4] |
| Dmax | ~92.1% | The maximum percentage of protein degradation achievable. | |
| Ki | 2.1 nM | The binding affinity of the MTH1 ligand portion of this compound to the MTH1 tag.[4] | |
| This compound-NEG | Ki | 2.0 nM | The binding affinity of the MTH1 ligand portion of this compound-NEG to the MTH1 tag.[4] |
| Degradation | None | This compound does not induce degradation of the MTH1-tagged protein.[4] |
Visualizing the this compound Pathway and Workflow
This compound Mechanism of Action
References
overcoming off-target effects with aTAG 2139
Welcome to the technical support center for aTAG 2139. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing the this compound degrader in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the success of your targeted protein degradation studies.
Understanding this compound and the aTAG System
The aTAG system is a targeted protein degradation (TPD) platform that enables the rapid and selective degradation of a protein of interest (POI). This is achieved by first tagging the endogenous POI with the MTH1 (MutT homolog-1) protein using CRISPR/Cas9-mediated genome editing. The addition of this compound, a heterobifunctional molecule, then recruits the MTH1-tagged POI to the E3 ubiquitin ligase cereblon (CRBN), leading to ubiquitination and subsequent degradation of the fusion protein by the proteasome.[1][2] A key advantage of using MTH1 as the tag is that its degradation or inhibition has been shown to have no significant phenotypic effect on cell viability, minimizing off-target effects of the tag itself.[3]
Mechanism of Action of this compound
The following diagram illustrates the signaling pathway of this compound-mediated protein degradation.
Caption: Mechanism of this compound-induced degradation of an MTH1-tagged protein.
Technical Data for this compound
For optimal experimental design, it is crucial to use this compound at the appropriate concentrations. The following table summarizes its key quantitative properties.
| Property | Value | Reference |
| DC50 | 0.27 nM (after 4h incubation) | [4] |
| Dmax | 92.1% | [4] |
| Molecular Weight | 782.81 g/mol | [2] |
| Solubility in DMSO | up to 50 mM | [4] |
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of the this compound system, from the initial CRISPR-mediated tagging to the final protein degradation analysis.
CRISPR-Mediated MTH1 Tagging Issues
| Problem | Possible Cause | Suggested Solution |
| Low efficiency of MTH1 tag knock-in | Suboptimal gRNA design. | Design and test multiple gRNAs targeting a site close to the start or stop codon of the gene of interest.[5] |
| Low transfection/electroporation efficiency. | Optimize the delivery method for your specific cell line. For electroporation, adjust voltage and capacitance parameters.[6] | |
| Inefficient homology-directed repair (HDR). | For difficult-to-edit cells, consider using NHEJ-based methods for tag insertion, which can be more efficient than HDR.[7] | |
| No or low expression of the MTH1-fusion protein | The MTH1 tag interferes with protein expression or stability. | Test tagging at both the N- and C-terminus to see if one is better tolerated.[5] |
| The fusion protein is toxic to the cells. | Use an inducible expression system to control the timing of fusion protein expression. | |
| Off-target effects from CRISPR/Cas9 | The chosen gRNA has off-target binding sites. | Use a high-fidelity Cas9 variant to minimize off-target cleavage.[5] Perform whole-genome sequencing to identify potential off-target mutations. |
This compound Treatment and Degradation Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete or no degradation of the target protein | Insufficient concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line and target protein. |
| Insufficient incubation time. | Perform a time-course experiment to determine the optimal duration of this compound treatment. | |
| Low levels of CRBN E3 ligase in the cell line. | Verify the expression of CRBN in your cell line by Western blot or qPCR. | |
| The MTH1 tag is not accessible to this compound. | If possible, model the structure of the fusion protein to ensure the MTH1 tag is exposed. Consider switching the tag to the other terminus. | |
| Cell toxicity observed after this compound treatment | Off-target effects of this compound. | Use the inactive negative control, this compound-NEG, to confirm that the observed toxicity is not due to off-target effects of the degrader molecule.[4][8] |
| Degradation of the target protein is causing cell death. | This may be an expected outcome if the target protein is essential for cell survival. Reduce the concentration of this compound to achieve partial knockdown. | |
| Variability in degradation between experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and media composition. |
| Degradation of this compound in the media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Experimental Workflow for this compound
The following diagram outlines the typical experimental workflow for using the this compound system.
Caption: A typical experimental workflow for the this compound system.
Detailed Experimental Protocols
CRISPR/Cas9-Mediated MTH1 Tagging
A detailed protocol for CRISPR-mediated knock-in of the MTH1 tag can be found at 93] Key considerations include:
-
gRNA Design: Design gRNAs to cut near the start or stop codon of your gene of interest.
-
Donor Template: The donor template should contain the MTH1 sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
Validation: After selection, validate the correct insertion of the MTH1 tag by PCR and Sanger sequencing. Confirm the expression of the full-length fusion protein by Western blot using antibodies against both the POI and the MTH1 tag.
This compound-Mediated Protein Degradation Assay
-
Cell Plating: Plate the MTH1-tagged cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[4] On the day of the experiment, prepare serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control and, if possible, a negative control (this compound-NEG).[4][8]
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours).[4]
-
Cell Lysis and Protein Quantification: After incubation, wash the cells with PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane. Probe the membrane with a primary antibody against your POI and a loading control (e.g., GAPDH or β-actin). Use a suitable secondary antibody and visualize the bands using a chemiluminescence or fluorescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound-NEG control?
A1: this compound-NEG is an inactive analog of this compound.[4][8] It is used as a negative control to demonstrate that the observed degradation of the target protein is a specific effect of this compound and not due to off-target effects of the chemical scaffold or the experimental conditions.
Q2: Can this compound be used in vivo?
A2: Yes, this compound is suitable for both in vitro and in vivo applications.[2][4]
Q3: Does the MTH1 tag affect the function of my protein of interest?
A3: While MTH1 is relatively small (17 kDa) and its degradation is not known to have a strong phenotype, it is possible that fusing it to your POI could affect its function, localization, or stability.[3] It is recommended to perform functional assays to compare the activity of the MTH1-tagged protein to the wild-type protein.
Q4: How can I be sure that the observed phenotype is due to the degradation of my POI and not an off-target effect of this compound?
A4: There are several ways to address this:
-
Use the this compound-NEG control, which should not cause degradation of your POI or the observed phenotype.[4][8]
-
Perform a rescue experiment by expressing a version of your POI that is resistant to degradation (e.g., without the MTH1 tag) and see if it reverses the phenotype.
-
Use a second degrader with a different chemical scaffold to confirm that the phenotype is consistent.
Q5: What if my cells have low levels of CRBN?
A5: The efficiency of this compound-mediated degradation is dependent on the expression of the E3 ligase CRBN. If your cells have low endogenous levels of CRBN, you may observe reduced degradation efficiency. You can either choose a different cell line with higher CRBN expression or overexpress CRBN in your cells.
This technical support center provides a comprehensive guide to using this compound. By following these guidelines and troubleshooting steps, researchers can effectively overcome potential challenges and achieve reliable and specific degradation of their proteins of interest.
References
- 1. gastechheatingltd.co.uk [gastechheatingltd.co.uk]
- 2. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. This compound (6970) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. Generation of epitope tag knock-in mice with CRISPR-Cas9 to study the function of endogenous proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple and Efficient CRISPR Technique for Protein Tagging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound-NEG | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 9. tocris.com [tocris.com]
Technical Support Center: MTH1 Fusion Protein Expression for aTAG 2139
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the aTAG 2139 system for the targeted degradation of MTH1 fusion proteins.
Frequently Asked Questions (FAQs)
What is the this compound system and how does it work?
The aTAG system is a targeted protein degradation platform that utilizes a small molecule degrader to induce the degradation of a protein of interest. In this specific setup, the target protein is fused to the MTH1 protein, which acts as a "degron tag." The this compound molecule is a heterobifunctional degrader composed of a ligand that selectively binds to MTH1 and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the MTH1 fusion protein, marking it for degradation by the proteasome.[1][2][3][4]
What are the key advantages of using the aTAG system?
Key advantages of the aTAG system include:
-
Rapid and Potent Degradation: It allows for the fast and efficient removal of the target protein.[3]
-
Tunable Control: The extent of protein degradation can be controlled by varying the concentration of the aTAG degrader.[2]
-
Reversibility: The effect is reversible upon removal of the degrader molecule from the cell culture media.[2]
-
High Specificity: The system is designed for selective degradation of the tagged protein.[3]
-
In Vitro and In Vivo Applicability: The this compound degrader is cell-permeable and suitable for use in both cell culture and animal models.[4][5][6]
What is the role of MTH1 and why is it used as a tag?
MTH1 (MutT Homolog 1), also known as NUDT1, is an enzyme that sanitizes nucleotide pools by hydrolyzing oxidized purine nucleoside triphosphates, thereby preventing their incorporation into DNA and RNA.[7] This function helps to prevent mutations and cell death arising from oxidative stress. MTH1 is often overexpressed in cancer cells, contributing to their survival. It is used as a tag in the aTAG system because its acute inhibition or degradation has been shown to have no significant phenotypic effect on normal cells, making it a safe and specific handle for targeted degradation.[4][6]
What is this compound-NEG and when should I use it?
This compound-NEG is a negative control for this compound. It binds to MTH1 but does not recruit the E3 ligase, and therefore does not induce degradation. It is essential for confirming that the observed effects are due to the degradation of the MTH1 fusion protein and not from off-target effects of the degrader molecule.
Troubleshooting Guide
Low or No Expression of MTH1 Fusion Protein
| Potential Cause | Recommended Solution |
| Suboptimal Codon Usage | Optimize the codon usage of your MTH1-fusion construct for the expression host (e.g., humanized codons for mammalian cells). |
| Protein Toxicity | Use an inducible expression system to control the timing and level of protein expression. Lowering the induction temperature (e.g., 30°C or room temperature) and reducing the inducer concentration can also help. |
| mRNA Instability | Analyze the mRNA sequence for instability motifs and consider sequence optimization to enhance stability. |
| Inefficient Transfection/Transduction | Optimize your transfection or transduction protocol. Ensure high-quality plasmid DNA or viral particles. Use a positive control to verify efficiency. |
| Incorrect Vector Design | Verify the integrity of your expression vector, including the promoter, fusion tag, and selection marker. Ensure the MTH1 tag is in-frame with your protein of interest. |
MTH1 Fusion Protein is Insoluble (Inclusion Bodies)
| Potential Cause | Recommended Solution |
| High Expression Rate | Lower the expression temperature (e.g., 18-25°C) and reduce the inducer concentration to slow down protein synthesis and allow for proper folding. |
| Improper Protein Folding | Co-express molecular chaperones to assist in proper protein folding. |
| Suboptimal Lysis Buffer | Optimize the lysis buffer composition. Consider adding detergents (e.g., Triton X-100, NP-40), adjusting the salt concentration (e.g., 150-500 mM NaCl), or including additives like glycerol to improve solubility.[8][9] For difficult-to-solubilize proteins, a RIPA buffer may be more effective.[10] |
| Disulfide Bond Formation | If expressing in bacteria, use an expression strain that promotes disulfide bond formation in the cytoplasm (e.g., SHuffle T7 Express). In lysis buffers, include reducing agents like DTT or β-mercaptoethanol. |
| Fusion Tag Position | If possible, test constructs with the MTH1 tag at either the N- or C-terminus of your protein of interest, as this can influence folding and solubility. |
Inefficient or No Degradation with this compound
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental setup. A typical starting range is 1-100 nM. |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal degradation time. Significant degradation is often observed within 4 hours.[5] |
| Degrader Inactivity | Ensure proper storage of this compound (typically at -20°C). Prepare fresh stock solutions in DMSO. |
| Low Proteasome Activity | As a control, treat cells with a known proteasome inhibitor (e.g., MG-132) alongside this compound. An accumulation of the MTH1 fusion protein would indicate that the degradation pathway is functional. |
| MTH1 Tag Inaccessibility | The MTH1 tag may be buried within the folded structure of the fusion protein. While less common with small tags, consider redesigning the fusion construct with a different linker between MTH1 and your protein of interest. |
| Cell Line Specific Effects | The efficiency of the ubiquitin-proteasome system can vary between cell lines. It may be necessary to optimize conditions for each new cell line used. |
Issues with Western Blot Analysis
| Potential Cause | Recommended Solution |
| Weak or No Signal | Increase the amount of protein loaded on the gel (20-40 µg of total protein is a good starting point). Optimize the primary antibody concentration and consider an overnight incubation at 4°C. Use a more sensitive ECL substrate.[2][5] |
| High Background | Increase the number and duration of washes. Optimize the blocking conditions (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour).[5] Titrate the primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. |
| Non-specific Bands | Use a more specific primary antibody. Include appropriate controls, such as lysate from untransfected cells or cells treated with the negative control this compound-NEG. Ensure the lysis buffer contains protease inhibitors to prevent protein degradation. |
| Multiple Bands or Smearing | This could indicate protein degradation or post-translational modifications. Ensure the use of fresh protease inhibitors in your lysis buffer. MTH1 is known to be regulated by K63-linked polyubiquitination, which may affect its migration on SDS-PAGE.[11] |
Quantitative Data
Table 1: this compound Activity
| Parameter | Value | Conditions | Reference |
| DC50 | 0.27 nM | 4-hour incubation | [5] |
| Dmax | 92.1% | 4-hour incubation | [5] |
| DC50 | 1.1 nM | Not specified | [1] |
| Ki for MTH1 | 2.1 nM | Not specified | [1] |
Experimental Protocols
Protocol 1: MTH1 Fusion Protein Degradation Assay
-
Cell Seeding: Seed cells expressing the MTH1-fusion protein in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control and a positive control if available. For dose-response experiments, a range of 0.1 nM to 1 µM is recommended.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 4 hours for endpoint assays, or various time points for a time-course experiment).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.
-
Western Blot Analysis: Analyze the degradation of the MTH1-fusion protein by Western blot using an antibody against your protein of interest or the MTH1 tag.
Protocol 2: Western Blotting for MTH1 Fusion Protein
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Electrophoresis: Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your protein of interest or MTH1, diluted in blocking buffer, overnight at 4°C with gentle agitation.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[5]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[5]
-
Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of MTH1 fusion protein degradation by the this compound system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. origene.com [origene.com]
- 3. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. Western Blot protocol for MTH1 Antibody (NB100-109): Novus Biologicals [novusbio.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Frontiers | Targeting the nucleic acid oxidative damage repair enzyme MTH1: a promising therapeutic option [frontiersin.org]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Choice of lysis buffer – Protein Expression and Purification Core Facility [embl.org]
- 10. Is Cell Lysis the Next Step After Protein Crosslinking? What Is the Best Lysis Buffer to Use | MtoZ Biolabs [mtoz-biolabs.com]
- 11. aacrjournals.org [aacrjournals.org]
aTAG 2139 solubility and stability in culture media
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of aTAG 2139 in cell culture media, alongside troubleshooting advice and experimental protocols.
This compound: Properties and Handling
This compound is a cell-permeable degrader of MTH1 (MutT homolog-1) fusion proteins, designed for use within the aTAG system for targeted protein degradation. It functions as a heterobifunctional molecule, comprising a ligand for MTH1, a linker, and the cereblon-binding ligand thalidomide, to recruit the E3 ubiquitin ligase complex to the target protein.
Quantitative Data Summary
The following tables summarize the key physical and solubility properties of this compound.
| Property | Value |
| Molecular Weight | 782.81 g/mol |
| Formula | C₄₂H₃₈N₈O₈ |
| Purity | ≥98% (HPLC) |
| Primary Solvent | DMSO |
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 39.14 | 50 |
Stock Solution Preparation and Storage
Proper preparation and storage of stock solutions are critical for experimental success.
-
Preparation : To prepare a 50 mM stock solution, dissolve 39.14 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage of Powder : The lyophilized powder should be stored at -20°C.
-
Storage of Stock Solutions : Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. One supplier suggests stock solutions in DMSO are stable for up to 6 months at -80°C.
Experimental Protocols and Workflows
While optimal conditions should be determined for each specific cell line and experimental setup, the following provides a general protocol for an in-vitro MTH1 fusion protein degradation experiment.
Protocol: Cell-Based Degradation Assay
-
Cell Seeding : Seed cells at a density that will ensure they are in the exponential growth phase and do not exceed ~70-80% confluency at the end of the experiment.
-
Prepare this compound Dilutions :
-
Thaw a single-use aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in your cell culture medium (e.g., RPMI, DMEM) to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation. The final DMSO concentration in the culture should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Treatment : Remove the existing media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO) and, if available, a negative control like this compound-NEG.
-
Incubation : Incubate the cells for the desired time period. A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is recommended to determine the optimal degradation kinetics. Potent degradation has been observed as early as 4 hours.
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Analysis : Determine the protein concentration of the lysates. Analyze the levels of the MTH1-fusion protein by Western Blot or another suitable method to assess degradation.
Troubleshooting Guide
Q: I observed precipitation when I diluted my this compound stock solution into my culture medium. What should I do?
A: This is a common issue with hydrophobic molecules like many PROTACs.
-
Cause 1: High Concentration. The concentration of this compound may be exceeding its solubility limit in the aqueous culture medium.
-
Solution: Ensure your final concentration is within a reasonable range for in-vitro experiments (typically low nanomolar to low micromolar). Always perform serial dilutions. Do not add a large volume of highly concentrated DMSO stock directly to a small volume of media.
-
-
Cause 2: Improper Dilution Technique. Adding the DMSO stock to the media without sufficient and immediate mixing can cause the compound to crash out of solution.
-
Solution: Add the DMSO stock dropwise into the culture medium while vortexing or gently swirling the tube to ensure rapid dispersion.
-
-
Cause 3: Media Components and Temperature. Components in the media (e.g., salts, proteins in serum) and temperature shifts can affect solubility.
-
Solution: Prepare fresh dilutions for each experiment. Pre-warm the culture medium to 37°C before adding the compound.
-
Q: I am not observing any degradation of my target protein. What could be wrong?
A: Several factors could be at play.
-
Cause 1: Insufficient Incubation Time/Concentration. Degradation is time and concentration-dependent.
-
Solution: Perform a dose-response (e.g., 0.1 nM to 1000 nM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal conditions for your specific MTH1-fusion protein and cell line.
-
-
Cause 2: Cell Line Incompatibility. The chosen cell line may not express sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.
-
Solution: Confirm CRBN expression in your cell line via Western Blot or RT-qPCR.
-
-
Cause 3: Inactive Compound. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh aliquot of this compound from proper storage (-80°C).
-
-
Cause 4: MTH1-Tag Inaccessibility. The MTH1 tag on your fusion protein might be sterically hindered or improperly folded, preventing this compound from binding.
-
Solution: This is a construct design issue. Consider redesigning the fusion protein with different linker lengths or tag positioning (N- vs. C-terminus).
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound? A1: The recommended solvent is DMSO. It is soluble up to 50 mM in DMSO.
Q2: What is the stability of this compound in culture media? A2: There is no specific published data on the half-life or degradation rate of this compound in aqueous culture media. As a general best practice for PROTACs and other complex small molecules, it is recommended to prepare fresh dilutions in media for each experiment and add them to the cells promptly to minimize potential degradation or instability.
Q3: What is a good starting concentration for my experiments? A3: A DC₅₀ (concentration for 50% degradation) of 0.27 nM after 4 hours has been reported. A good starting point for a dose-response experiment would be to test a range of concentrations spanning this value, for example, from 0.1 nM to 100 nM. The optimal concentration can be highly dependent on the specific cell line and the expression level of the target fusion protein.
Q4: Is there a negative control for this compound? A4: Yes, this compound-NEG is available from some suppliers. This compound is designed to bind to MTH1 but does not induce degradation, making it an excellent experimental control.
Mechanism of Action
This compound works by inducing the proximity of the MTH1-tagged protein of interest and the E3 ubiquitin ligase Cereblon (CRBN). This leads to the poly-ubiquitination of the target protein, marking it for destruction by the cell's proteasome.
interpreting unexpected results with aTAG 2139
Welcome to the technical support center for aTAG 2139. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results and optimize their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule designed for targeted protein degradation. It functions within the aTAG system, which involves fusing your protein of interest (POI) to the MTH1 protein tag. This compound then selectively binds to the MTH1 tag and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the MTH1-tagged protein by the proteasome.[1][2] This targeted degradation allows for the rapid and reversible knockdown of your protein of interest, providing a powerful tool for studying protein function.
Q2: What is the typical effective concentration range for this compound?
A2: this compound is highly potent, with a reported DC50 (concentration for 50% maximal degradation) of approximately 0.27 nM to 1.1 nM in cellular assays.[3][4] However, the optimal concentration can vary depending on the cell type, the expression level of the MTH1-fusion protein, and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.
Q3: What is this compound-NEG and when should I use it?
A3: this compound-NEG is an inactive control molecule.[5] It is structurally similar to this compound and can bind to the MTH1 tag, but it does not recruit the CRBN E3 ligase and therefore does not induce protein degradation.[6] this compound-NEG is an essential control to confirm that the observed phenotype is a direct result of the degradation of your protein of interest and not due to off-target effects of the compound.
Q4: How quickly can I expect to see degradation of my target protein?
A4: The aTAG system is known for its rapid onset of action. Significant degradation of the MTH1-fusion protein can often be observed within a few hours of treatment with this compound. The exact timing will depend on the intrinsic turnover rate of your target protein and the experimental conditions. A time-course experiment is recommended to determine the optimal treatment duration.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes you might encounter during your experiments with this compound and provides guidance on how to interpret and resolve them.
Issue 1: Incomplete or No Degradation of the Target Protein
If you observe minimal or no reduction in the levels of your MTH1-fusion protein after treatment with this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 1 µM) to identify the optimal working concentration for your specific cell line and target protein. |
| "Hook Effect" | At very high concentrations, bifunctional degraders like this compound can inhibit the formation of the ternary complex, leading to reduced degradation.[3] Ensure your dose-response curve extends to lower concentrations to rule out this possibility. |
| Low Expression or Poor Accessibility of MTH1-Fusion Protein | Confirm the expression of your MTH1-fusion protein via Western Blot or another suitable method. Ensure the MTH1 tag is correctly fused and accessible for this compound binding. The stability and degradation of fusion proteins can sometimes be unpredictable.[7][8] |
| Issues with the E3 Ligase Machinery | Confirm that the cell line you are using expresses sufficient levels of CRBN, the E3 ligase recruited by this compound. You can verify this by Western Blot or by using a positive control protein known to be degraded by a CRBN-dependent mechanism. |
| Incorrect Experimental Protocol | Review your experimental protocol to ensure proper handling and dilution of this compound. Verify the incubation time and other experimental parameters. |
Issue 2: High Background or Off-Target Effects
If you observe cellular effects that are not consistent with the known function of your target protein, it is important to investigate the possibility of off-target effects.
| Potential Cause | Troubleshooting Steps |
| Non-Specific Compound Effects | Use the this compound-NEG control in parallel with this compound.[5] Any phenotype observed with this compound but not with the negative control is more likely to be due to the specific degradation of your target protein. |
| Cellular Stress Response | High concentrations of any small molecule can induce cellular stress. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the concentrations of this compound used are not causing significant cytotoxicity.[9] |
| CRISPR/Cas9 Off-Target Effects | If you used CRISPR/Cas9 to generate your MTH1-fusion cell line, consider the possibility of off-target gene editing.[4] Sequence the top potential off-target sites to rule out unintended genetic modifications. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound by Western Blot
This protocol outlines the steps to determine the DC50 of this compound for your MTH1-tagged protein of interest.
Materials:
-
Cells expressing your MTH1-fusion protein
-
This compound
-
This compound-NEG
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against your protein of interest or the MTH1 tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test is 0.1 nM, 1 nM, 10 nM, 100 nM, and 1 µM. Also, prepare solutions for the vehicle control (DMSO) and a high concentration of the this compound-NEG control (e.g., 1 µM).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound, this compound-NEG, or DMSO.
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[10][11]
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot and quantify the band intensities.
-
-
Data Analysis: Plot the percentage of remaining protein against the log of the this compound concentration to determine the DC50 value.
Visualizations
References
- 1. emolecules.com [emolecules.com]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Protein Degradation: Challenges & Opportunities [aragen.com]
- 7. The proteosomal degradation of fusion proteins cannot be predicted from the proteosome susceptibility of their individual components - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 10. Experimental Protocol for Western Blotting | AAT Bioquest [aatbio.com]
- 11. addgene.org [addgene.org]
Technical Support Center: aTAG 2139 Efficacy and Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using aTAG 2139 to induce targeted protein degradation. The content is designed for scientists and drug development professionals encountering challenges with this compound efficacy, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional small molecule degrader used in the aTAG (Achilles TAG) targeted protein degradation system. It functions by inducing the degradation of a protein of interest (POI) that has been endogenously tagged with the MTH1 (MutT homolog-1) protein. This compound is composed of a ligand that binds to the MTH1 tag and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the polyubiquitination of the MTH1-tagged POI, marking it for degradation by the proteasome.
Q2: Why is MTH1 used as the degron tag in the aTAG system?
A2: MTH1 is utilized as the degron tag because the loss of its native function has no known phenotypic consequences in most cellular contexts, making it a safe and effective tag for targeted degradation experiments.
Q3: What is the expected efficacy of this compound?
A3: this compound is a highly potent degrader, with a reported DC50 (concentration for 50% degradation) of approximately 0.27 nM to 1.1 nM in sensitive cell lines after a few hours of treatment.[1][2] However, the maximal degradation (Dmax) and the degradation kinetics can vary depending on the specific cell line and the protein of interest.
Q4: Can this compound be used in vivo?
A4: Yes, this compound is cell-permeable and has been shown to be suitable for in vivo applications.[2]
Troubleshooting Guide for Low this compound Efficacy
This guide addresses common issues that can lead to reduced or no degradation of the target protein when using this compound.
Issue 1: Suboptimal or No Degradation of the MTH1-Tagged Protein of Interest (POI)
If you observe minimal or no reduction in the levels of your MTH1-tagged POI after this compound treatment, consider the following potential causes and troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Suggested Troubleshooting Steps |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and POI. A typical starting range is 0.1 nM to 1000 nM. |
| Inappropriate Treatment Duration | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation. |
| Low Expression of MTH1-POI Fusion | Verify the expression of the MTH1-tagged protein by Western blot. If expression is low, you may need to re-select your clones or optimize your gene editing/transfection protocol. |
| Issues with Ternary Complex Formation | Co-immunoprecipitation (Co-IP) experiments can be performed to assess the formation of the MTH1-POI-aTAG 2139-CRBN complex. |
| Cell Line-Specific Factors | The efficacy of this compound can be cell line dependent. It is advisable to test the system in a control cell line known to be sensitive. |
Experimental Workflow for Optimizing this compound Treatment
Caption: Workflow for optimizing this compound treatment conditions.
Issue 2: Acquired Resistance to this compound
If you observe an initial degradation of the MTH1-POI, followed by a rebound in protein levels despite continuous this compound treatment, your cell line may have developed resistance.
Potential Mechanisms of Resistance
| Resistance Mechanism | How to Investigate | Potential Solution |
| Downregulation or Mutation of CRBN | - Sequence the CRBN gene to check for mutations.- Quantify CRBN protein levels by Western blot or mRNA levels by qRT-PCR. | - Use a different degrader that utilizes a different E3 ligase (e.g., VHL).- If CRBN expression is low, consider lentiviral overexpression of wild-type CRBN. |
| Upregulation of Proteasome Components | - Assess the expression of key proteasome subunits (e.g., PSMB5) by Western blot. | - Co-treat with a proteasome inhibitor (e.g., Bortezomib, MG-132) to enhance degradation. Use with caution as this can be toxic. |
| Alterations in the Ubiquitination Pathway | - Perform a global ubiquitination assay to assess the overall activity of the ubiquitin-proteasome system. | - This is a complex mechanism; consider consulting with a specialist in the ubiquitin-proteasome system. |
Signaling Pathway of this compound Action and Resistance
References
aTAG 2139 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aTAG 2139 for in vivo experiments. The information is designed to address specific issues that may be encountered during the in vivo delivery and application of this targeted protein degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in vivo?
A1: this compound is a heterobifunctional small molecule degrader used in the aTAG (Achilles TAG) system. It functions by inducing the degradation of a specific protein of interest (POI) that has been genetically fused with the MTH1 (MutT homolog-1) protein tag. This compound is composed of a ligand that selectively binds to MTH1 and another ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). By bringing the MTH1-tagged protein and CRBN into close proximity, this compound facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This system is designed for both in vitro and in vivo applications to achieve rapid and reversible protein knockdown.[1]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: Like many PROTACs and other targeted protein degraders, this compound, being a relatively large and complex molecule, faces several in vivo delivery challenges. These primarily include:
-
Poor Physicochemical Properties: High molecular weight and lipophilicity can lead to low aqueous solubility and poor cell permeability, which in turn results in limited oral bioavailability.[2][3]
-
Suboptimal Pharmacokinetics (PK): The molecule may be subject to rapid metabolism and clearance, leading to a short half-life in vivo.
-
The "Hook Effect": At very high concentrations, the formation of binary complexes (this compound with either the target protein or the E3 ligase) can predominate over the productive ternary complex (this compound with both), leading to reduced degradation efficacy.[4][5]
-
Potential Off-Target Effects: The components of this compound, the MTH1 ligand and the cereblon-binding moiety (a thalidomide derivative), could have their own biological activities, potentially leading to off-target effects.[6][7]
-
Formulation Difficulties: The low solubility of this compound can make it challenging to prepare formulations suitable for in vivo administration, especially for achieving desired concentrations for efficacy studies.[8]
Q3: What are the known off-target effects of this compound?
A3: Specific off-target effects for the entire this compound molecule in vivo have not been extensively documented in publicly available literature. However, potential off-target effects can be inferred from its components:
-
Cereblon (CRBN) Ligand: this compound contains a thalidomide-based ligand to recruit CRBN. Pomalidomide, a thalidomide analog, is known to induce the degradation of other zinc-finger proteins, which can lead to off-target effects.[6] For instance, degradation of SALL4 has been linked to teratogenicity.[9]
-
MTH1 Ligand: The ligand for MTH1 could potentially inhibit the enzymatic activity of endogenous MTH1, which is involved in sanitizing the nucleotide pool to prevent the incorporation of damaged nucleotides into DNA.
It is crucial to include appropriate controls in your experiments, such as the inactive epimer of this compound (this compound-NEG), to distinguish between on-target degradation effects and potential off-target activities.
Troubleshooting Guides
Problem 1: Poor or inconsistent protein degradation in vivo.
| Possible Cause | Troubleshooting Step |
| Suboptimal Bioavailability | 1. Optimize Formulation: Due to low aqueous solubility, consider using a formulation vehicle designed for poorly soluble compounds. Common choices include solutions with co-solvents (e.g., DMSO, PEG), cyclodextrins, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[3][8] 2. Change Route of Administration: If oral administration yields poor results, consider parenteral routes such as intravenous (IV) or intraperitoneal (IP) injection, which bypass first-pass metabolism and can lead to more consistent plasma concentrations.[10] |
| Inadequate Dosing | 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal dose that achieves significant protein degradation without toxicity. 2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate the plasma and tissue concentrations of this compound with the extent of target protein degradation.[9] |
| "Hook Effect" | 1. Dose Titration: The bell-shaped dose-response curve is characteristic of the "hook effect."[4] If you observe reduced efficacy at higher doses, it is indicative of this phenomenon. Lowering the dose might improve the degradation efficiency. |
| Rapid Metabolism/Clearance | 1. Pharmacokinetic Analysis: Measure the half-life of this compound in plasma and target tissues. If it is very short, more frequent dosing may be necessary. |
Problem 2: Observed toxicity or adverse effects in animal models.
| Possible Cause | Troubleshooting Step |
| On-Target Toxicity | 1. Dose Reduction: The observed toxicity may be a direct result of the degradation of the target protein. A lower dose that still achieves sufficient, but not complete, degradation might be better tolerated. 2. Intermittent Dosing: Consider a dosing schedule that allows for partial recovery of the target protein between doses. |
| Off-Target Toxicity | 1. Use of Negative Control: Administer the inactive control molecule (this compound-NEG) to a separate cohort of animals. If the same toxicity is observed, it is likely an off-target effect of the chemical scaffold. 2. Proteomics Analysis: Perform global proteomics on tissues from treated animals to identify unintended protein degradation.[6] |
| Formulation Vehicle Toxicity | 1. Vehicle Control Group: Always include a control group that receives only the formulation vehicle to rule out any adverse effects from the excipients. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 782.81 g/mol | [1] |
| Formula | C42H38N8O8 | [1] |
| Solubility in DMSO | ≥ 39.14 mg/mL (≥ 50 mM) | [1] |
| In Vitro DC50 | 0.27 nM (4 h incubation) | [1] |
| In Vitro Dmax | 92.1% | [1] |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Administration of this compound
-
Formulation Preparation:
-
Due to its low aqueous solubility, this compound will likely require a specialized formulation vehicle for in vivo use. A common starting point for preclinical studies is a vehicle containing a mixture of solvents and solubilizing agents.
-
Example Vehicle: A solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Preparation: First, dissolve the required amount of this compound in DMSO. Then, add PEG300 and Tween 80 and mix thoroughly. Finally, add the saline dropwise while vortexing to prevent precipitation. Prepare the formulation fresh on the day of dosing.
-
-
Animal Dosing:
-
Route of Administration: The choice of administration route will depend on the experimental goals and the pharmacokinetic properties of the compound. For initial studies, intraperitoneal (IP) or intravenous (IV) injection is recommended to ensure systemic exposure. Oral gavage can be explored but may result in low bioavailability.[2]
-
Dosage: Based on in vitro potency, an initial in vivo dose range to explore could be 1-50 mg/kg. A dose-response study is essential to determine the optimal dose.
-
Dosing Volume: The volume of the formulation administered should be based on the weight of the animal and should not exceed standard guidelines (e.g., for mice, typically 5-10 mL/kg for IP and oral administration, and 5 mL/kg for IV).
-
-
Sample Collection and Analysis:
-
Collect blood samples at various time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours) to determine the plasma concentration of this compound (Pharmacokinetics).
-
Harvest tissues of interest at the end of the study to measure the concentration of this compound and the level of the target protein.
-
Analyze target protein levels by Western blotting or mass spectrometry and compare to a vehicle-treated control group to determine the extent of degradation.
-
Mandatory Visualizations
Caption: this compound signaling pathway for targeted protein degradation.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: Troubleshooting decision tree for poor in vivo efficacy of this compound.
References
- 1. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
minimizing toxicity of aTAG 2139 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of aTAG 2139 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule known as a proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of specific proteins of interest (POIs) that have been tagged with the MTH1 (MutT homolog-1) protein. This compound works by simultaneously binding to the MTH1-tagged POI and the E3 ubiquitin ligase cereblon (CRBN). This brings the POI in close proximity to the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The MTH1 tag is utilized because the loss of the endogenous MTH1 protein has no known major phenotypic effects.[1]
Q2: What are the known toxicities associated with this compound?
Q3: How can I minimize the toxicity of this compound in my long-term experiments?
A3: Minimizing toxicity in long-term studies requires a multi-faceted approach focused on optimizing dosing, enhancing selectivity, and careful monitoring. Key strategies include:
-
Dose Optimization: Determine the minimal effective concentration of this compound that achieves the desired level of protein degradation without inducing significant cytotoxicity. This can be achieved through dose-response studies.
-
Intermittent Dosing: Instead of continuous exposure, consider intermittent dosing schedules (e.g., dosing every other day or twice a week) to allow for cellular recovery.
-
Targeted Delivery: For in vivo studies, consider targeted delivery strategies to increase the concentration of this compound at the desired site while minimizing systemic exposure.[3][4]
-
Use of Negative Controls: Always include a negative control, such as this compound-NEG, which is an inactive version of the molecule, to distinguish between target-specific effects and general compound toxicity.[5]
Troubleshooting Guides
Issue 1: Observed Cytotoxicity in Cell Culture with Long-Term this compound Treatment
-
Possible Cause 1: Concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine the DC50 (concentration for 50% degradation) and a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the CC50 (concentration for 50% cytotoxicity). Select a concentration that provides sufficient degradation with minimal impact on viability.
-
-
Possible Cause 2: "Hook Effect".
-
Troubleshooting Step: At very high concentrations, PROTACs can exhibit reduced efficacy due to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex. Titrate the concentration of this compound over a wide range to identify the optimal concentration window for degradation.
-
-
Possible Cause 3: Off-target effects.
-
Troubleshooting Step: Use proteomic analysis (e.g., mass spectrometry) to identify unintended protein degradation. If significant off-target degradation is observed, a different degrader or a more targeted approach may be necessary.
-
Issue 2: In Vivo Toxicity Observed in Animal Models
-
Possible Cause 1: On-target, off-tissue toxicity.
-
Troubleshooting Step: If the MTH1-tagged protein is expressed in vital organs, its degradation may lead to toxicity. Consider using a tissue-specific promoter to drive the expression of your MTH1-tagged protein, thus restricting its presence to the target tissue.
-
-
Possible Cause 2: Poor pharmacokinetic properties.
-
Troubleshooting Step: Analyze the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in your animal model. This will help in designing a dosing regimen that maintains efficacy while minimizing peak plasma concentrations that could lead to toxicity. Mouse DMPK properties for this compound may be available in supplementary materials from the vendor.[5]
-
-
Possible Cause 3: General compound toxicity.
-
Troubleshooting Step: Evaluate the toxicity of the vehicle and a negative control compound in parallel with this compound to ensure the observed toxicity is specific to the active molecule.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| DC50 (in vitro) | 1.1 nM | [6][7][8] |
| 0.27 nM (after 4h incubation) | [5] | |
| Ki for MTH1 | 2.1 nM | [6][7][8] |
| Dmax (in vitro) | 92.1% (after 4h incubation) | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal In Vitro Concentration of this compound
-
Cell Seeding: Plate your cells expressing the MTH1-tagged protein of interest in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) and a negative control. Add the compounds to the cells and incubate for the desired duration (e.g., 24, 48, 72 hours).
-
Protein Degradation Analysis: Lyse the cells and analyze the levels of the MTH1-tagged protein by Western blot or Simple Western. Quantify the band intensities to determine the DC50.
-
Cell Viability Assessment: In a parallel plate, perform a cell viability assay (e.g., MTS, CCK-8[9]) to measure cytotoxicity and determine the CC50.
-
Data Analysis: Plot the percentage of protein degradation and cell viability against the log of the this compound concentration to determine the optimal concentration that maximizes degradation while minimizing toxicity.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound toxicity.
References
- 1. TAG Degradation | aTAG, dTAG, BromoTAG | Bio-Techne [bio-techne.com]
- 2. This compound|MSDS [dcchemicals.com]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (6970) by Tocris, Part of Bio-Techne [bio-techne.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 8. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
Validation & Comparative
A Comparative Guide to aTAG 2139 and Other PROTAC Degraders for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, PROTAC (Proteolysis Targeting Chimera) technology offers a powerful approach to eliminate specific proteins of interest (POIs). This guide provides a detailed comparison of aTAG 2139 with other notable PROTAC degraders, focusing on their mechanisms, performance, and the experimental protocols for their evaluation. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate targeted protein degradation system for their research needs.
Introduction to TAG-Based Degradation Systems
Traditional PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific POI, leading to its ubiquitination and subsequent degradation by the proteasome. A key limitation of this approach is the need to develop a unique, high-affinity ligand for each POI. TAG-based degradation systems, such as the aTAG and dTAG platforms, circumvent this by utilizing a "tag" protein that is genetically fused to the POI. The PROTAC degrader then targets this tag, enabling the degradation of any POI that can be fused to it.
The aTAG system employs the MTH1 (MutT homolog-1) enzyme as the tag. MTH1 is a small, 17 kDa protein whose acute inhibition or degradation has no known phenotypic consequences, making it an ideal tag. The dTAG system , in contrast, uses a mutated form of the FKBP12 protein (FKBP12F36V) as its tag. This mutation allows for the specific binding of dTAG degraders without affecting the wild-type FKBP12 protein.
Performance Comparison of aTAG and dTAG PROTAC Degraders
This section compares the performance of this compound with another aTAG degrader, aTAG 4531, and the well-characterized dTAG degrader, dTAG-13. The primary metrics for comparison are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Degrader | System | Tag | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| This compound | aTAG | MTH1 | Thalidomide (CRBN) | 0.27 | 92.1 | [1] |
| aTAG 4531 | aTAG | MTH1 | Thalidomide (CRBN) | 0.34 | 93.14 | [2] |
| dTAG-13 | dTAG | FKBP12F36V | Thalidomide (CRBN) | Not directly comparable | >90% (Reported) | [3][4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general mechanism of TAG-based protein degradation and a typical experimental workflow for comparing different PROTAC degraders.
Caption: Mechanism of TAG-based protein degradation.
Caption: Experimental workflow for comparing PROTAC degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of PROTAC degraders. The following are generalized protocols for key experiments.
CRISPR/Cas9-Mediated Tagging of a Protein of Interest
Objective: To generate a stable cell line endogenously expressing the POI fused with either the MTH1 (for aTAG) or FKBP12F36V (for dTAG) tag.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cas9 expression vector
-
gRNA expression vector targeting the C-terminus of the POI
-
Donor plasmid containing the tag sequence (MTH1 or FKBP12F36V) flanked by homology arms (~800 bp) corresponding to the genomic region of the POI
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
Protocol:
-
gRNA Design and Cloning: Design a gRNA targeting the genomic locus immediately upstream of the stop codon of the POI. Clone the gRNA sequence into the gRNA expression vector.
-
Transfection: Co-transfect the Cas9 expression vector, the gRNA expression vector, and the donor plasmid into the target cells using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic to enrich for cells that have incorporated the donor plasmid.
-
Clonal Isolation: After selection, perform single-cell sorting or limiting dilution to isolate individual clones.
-
Verification: Expand the clones and verify the correct integration of the tag by PCR and Sanger sequencing. Confirm the expression of the fusion protein by Western blot using an antibody against the POI or the tag.
Western Blot Analysis for Protein Degradation
Objective: To quantify the degradation of the tagged POI after treatment with PROTAC degraders.
Materials:
-
Tagged cell line
-
PROTAC degraders (this compound, etc.) and DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-tag, and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment: Seed the tagged cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC degraders or DMSO for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST, add the ECL substrate, and capture the chemiluminescent signal. Quantify the band intensities using image analysis software and normalize to the loading control.
Determination of DC50 and Dmax
Objective: To calculate the DC50 and Dmax values for each PROTAC degrader.
Protocol:
-
Data Collection: Perform Western blot analysis as described above with a range of PROTAC concentrations.
-
Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control for each concentration. Further normalize the data to the vehicle-treated control (DMSO), which is set to 100%.
-
Curve Fitting: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter logistic regression model (or a similar dose-response curve) using software such as GraphPad Prism.
-
Parameter Extraction: From the fitted curve, determine the DC50 value (the concentration at which 50% of the protein is degraded) and the Dmax value (the maximum percentage of protein degradation achieved).
Conclusion
Both aTAG and dTAG systems represent powerful and versatile platforms for targeted protein degradation, offering a generalizable approach to study the function of a wide range of proteins. The aTAG system, with degraders like this compound and aTAG 4531, demonstrates high potency in the sub-nanomolar range for degrading MTH1-tagged proteins. The dTAG system is also well-validated and has been shown to be highly selective and effective for degrading FKBP12F36V-tagged proteins.
The choice between these systems will depend on the specific experimental needs, including the nature of the protein of interest and the desired experimental model. The detailed protocols provided in this guide should enable researchers to rigorously evaluate and compare different PROTAC degraders and select the optimal tool for their targeted protein degradation studies.
References
- 1. This compound | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 2. aTAG 4531 | TAG Degradation Platform | Tocris Bioscience [tocris.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. The dTAG system for immediate and target-specific protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to aTAG 2139-NEG and Other Negative Controls for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation (TPD), the use of appropriate negative controls is paramount for validating experimental findings and ensuring data integrity. This guide provides a comprehensive comparison of aTAG 2139-NEG, a negative control for the aTAG TPD system, with its counterparts in the dTAG and BromoTag systems. We present a detailed analysis of their mechanisms, supporting experimental data, and standardized protocols to aid researchers in the rigorous design and interpretation of their TPD experiments.
Introduction to Targeted Protein Degradation and the Role of Negative Controls
Targeted protein degradation is a powerful technology that utilizes small molecules, often called degraders or PROTACs, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate a protein of interest. These degrader molecules are heterobifunctional, containing a ligand that binds to the target protein and another that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein.
Given the catalytic nature and potent activity of these degraders, it is crucial to employ negative controls to rule out off-target effects and to confirm that the observed phenotype is a direct result of the degradation of the intended target. An ideal negative control should be structurally similar to the active degrader but lack a key functional element required for degradation, such as the ability to recruit the E3 ligase.
Overview of TAG-Based Degradation Systems
TAG-based degradation systems offer a versatile approach to TPD. In these systems, the protein of interest is fused to a specific "tag" protein. A degrader molecule is then used to target this tag, leading to the degradation of the entire fusion protein. This guide focuses on three prominent TAG systems and their respective negative controls:
-
aTAG System: Utilizes the MTH1 protein as the tag.
-
dTAG System: Employs a mutated FKBP12 (F36V) protein as the tag.
-
BromoTag System: Uses a modified bromodomain (Brd4BD2 L387A) as the tag.
Comparative Analysis of Negative Controls
This section details the mechanism and available experimental data for this compound-NEG and its counterparts.
This compound-NEG
The aTAG system employs this compound to degrade MTH1-tagged proteins.[1] this compound-NEG serves as the corresponding negative control.
Mechanism of Action: this compound-NEG is designed to bind to the MTH1 tag but is incapable of recruiting the E3 ligase Cereblon (CRBN). This is achieved through a modification in the molecule that prevents its interaction with the E3 ligase, thereby abrogating its degradation-inducing activity. While it binds to MTH1, it does not lead to the formation of a productive ternary complex required for ubiquitination and subsequent degradation.
Experimental Data: Unfortunately, at the time of this publication, specific Western blot data from the primary literature directly comparing the activity of this compound and this compound-NEG is not readily available in the public domain. However, product literature from suppliers explicitly states that this compound-NEG has no degradative activity. Researchers using this control are encouraged to perform their own validation experiments, as outlined in the protocols section below.
dTAG-13-NEG
The dTAG system utilizes dTAG-13 to degrade FKBP12F36V-tagged proteins.[2] dTAG-13-NEG is the corresponding negative control.
Mechanism of Action: Similar to this compound-NEG, dTAG-13-NEG is a stereoisomer of the active dTAG-13 molecule. This subtle change in its three-dimensional structure allows it to retain binding to the FKBP12F36V tag but prevents its interaction with the CRBN E3 ligase.[2] Consequently, it fails to induce the degradation of the target protein.
Experimental Data: The original publication describing the dTAG system provides clear experimental evidence for the inactivity of dTAG-13-NEG. In cells expressing an FKBP12F36V-tagged protein, treatment with dTAG-13 leads to a dose-dependent decrease in the target protein levels, as observed by Western blot. In contrast, treatment with dTAG-13-NEG, even at high concentrations, does not result in any significant degradation of the target protein.[2]
BromoTag® cis-AGB1
The BromoTag system uses BromoTag AGB1 to degrade Brd4BD2 L387A-tagged proteins. BromoTag® cis-AGB1 is the inactive diastereomer and serves as the negative control.
Mechanism of Action: BromoTag AGB1 recruits the von Hippel-Lindau (VHL) E3 ligase to the Brd4BD2 L387A tag. BromoTag® cis-AGB1, due to its altered stereochemistry, is unable to bind effectively to the VHL E3 ligase. While it can still interact with the BromoTag, the absence of VHL recruitment prevents the ubiquitination and degradation of the tagged protein.
Experimental Data: The publication by Bond et al. in the Journal of Medicinal Chemistry provides Western blot data demonstrating the inactivity of BromoTag® cis-AGB1.[3] Cells expressing a BromoTag-fused protein show significant degradation upon treatment with BromoTag AGB1. In contrast, cells treated with BromoTag® cis-AGB1 show no reduction in the levels of the tagged protein, confirming its function as a robust negative control.[3]
Data Presentation
Table 1: Comparison of Negative Controls for TAG-Based Degradation Systems
| Feature | This compound-NEG | dTAG-13-NEG | BromoTag® cis-AGB1 |
| Target TAG | MTH1 | FKBP12F36V | Brd4BD2 L387A |
| Active Counterpart | This compound | dTAG-13 | BromoTag AGB1 |
| Recruited E3 Ligase (by active counterpart) | Cereblon (CRBN) | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Mechanism of Inactivation | Modified to prevent CRBN binding | Stereoisomer that does not bind CRBN | Diastereomer that does not bind VHL |
| Published Experimental Validation | Not explicitly shown in primary literature | Yes (Nabet et al., 2018)[2] | Yes (Bond et al., 2021)[3] |
Experimental Protocols
The following is a generalized protocol for validating the activity of a degrader and its negative control. Specific cell lines, protein tags, and antibody concentrations will need to be optimized for your system of interest.
Protocol: Validation of Degrader Activity and Negative Control
1. Cell Culture and Treatment: a. Plate cells expressing the TAG-fused protein of interest at an appropriate density. b. Allow cells to adhere and grow for 24 hours. c. Prepare stock solutions of the active degrader (e.g., this compound) and the negative control (e.g., this compound-NEG) in a suitable solvent (e.g., DMSO). d. Treat cells with a range of concentrations of the active degrader and the negative control. Include a vehicle-only (e.g., DMSO) control. e. Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 24 hours).
2. Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
3. Western Blot Analysis: a. Normalize the protein concentration for all samples. b. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling. c. Load equal amounts of protein per lane on an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. g. Incubate the membrane with a primary antibody specific to the protein of interest or the tag overnight at 4°C. h. Wash the membrane with TBST. i. Incubate the membrane with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. j. Wash the membrane with TBST. k. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager. l. To ensure equal loading, probe the same membrane for a housekeeping protein (e.g., GAPDH, β-actin).
4. Data Analysis: a. Quantify the band intensities using image analysis software (e.g., ImageJ). b. Normalize the band intensity of the target protein to the corresponding housekeeping protein. c. Compare the normalized protein levels in the degrader-treated and negative control-treated samples to the vehicle-treated control.
Mandatory Visualization
Caption: Signaling pathways for active degraders versus negative controls.
Caption: Experimental workflow for validating degrader activity.
Conclusion
The use of well-characterized negative controls is indispensable for robust and reproducible research in targeted protein degradation. This compound-NEG, dTAG-13-NEG, and BromoTag® cis-AGB1 are essential tools for their respective TAG-based degradation systems. While the underlying principle of their inactivity—the inability to recruit an E3 ligase—is consistent, the availability of direct comparative experimental data in the primary literature varies. This guide provides a framework for understanding their mechanisms and a protocol for their experimental validation, empowering researchers to confidently assess the specificity of their targeted protein degradation studies.
References
Validating the Specificity of aTAG 2139: A Guide to Quantitative Proteomics
For researchers, scientists, and drug development professionals, understanding the specificity of molecular tools is paramount. This guide provides a framework for using quantitative proteomics to validate the specificity of aTAG 2139, a chemical degrader that targets MTH1 fusion proteins for degradation. By comparing its performance with other protein knockdown technologies, this guide offers a comprehensive overview supported by detailed experimental protocols and data presentation formats.
Mechanism of Action: The aTAG System
The aTAG system is a targeted protein degradation (TPD) platform that utilizes heterobifunctional molecules to induce the degradation of a protein of interest (POI). The system requires the POI to be fused with an MTH1 "tag". This compound is a molecule that binds to both the MTH1 tag and the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of the MTH1-tagged protein, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated protein degradation.
Performance Characteristics of this compound
Published data indicates that this compound is a potent degrader of MTH1 fusion proteins. In one study, it induced highly potent and selective degradation after a 4-hour incubation with a DC50 of 0.27 nM and a Dmax of 92.1%. Another source reports a DC50 of 1.1 nM.
| Parameter | Reported Value 1 | Reported Value 2 |
| DC50 | 0.27 nM | 1.1 nM |
| Dmax | 92.1% | Not Reported |
| Incubation Time | 4 hours | Not Reported |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for assessing the potency and efficacy of a degrader.
Quantitative Proteomics for Specificity Validation
To comprehensively assess the specificity of this compound, a global quantitative proteomics approach is recommended. This allows for the unbiased identification and quantification of thousands of proteins in a cell, providing a detailed picture of on-target and potential off-target effects.
Experimental Workflow
A typical quantitative proteomics workflow to validate this compound specificity would involve the following steps:
Caption: Experimental workflow for proteomics-based specificity analysis.
Recommended Experimental Protocol
1. Cell Line Preparation:
- Establish a stable cell line expressing the MTH1-tagged protein of interest. This can be achieved through lentiviral transduction or CRISPR/Cas9-mediated knock-in.
- Include a parental cell line (not expressing the tagged protein) as a control.
2. Experimental Groups:
- Group 1 (this compound): MTH1-tagged cell line treated with this compound.
- Group 2 (Negative Control): MTH1-tagged cell line treated with a negative control compound (if available).
- Group 3 (Vehicle): MTH1-tagged cell line treated with the vehicle (e.g., DMSO).
- Group 4 (Parental Control): Parental cell line treated with this compound.
3. Treatment:
- Treat cells with this compound at a concentration determined by a dose-response curve (e.g., 10x DC50).
- Select an appropriate time point for treatment based on the degradation kinetics of the target protein (e.g., 4, 8, or 24 hours).
4. Cell Lysis and Protein Digestion:
- Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
- Reduce and alkylate the proteins.
- Digest the proteins into peptides using an enzyme such as trypsin.
5. Quantitative Mass Spectrometry:
- Label-based (e.g., TMT, SILAC): Label the peptides from each experimental group with isobaric tags (TMT) or metabolically label the cells (SILAC) to enable multiplexed analysis.
- Label-free: Analyze each sample individually and compare peptide intensities across runs.
- Perform liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.
6. Data Analysis:
- Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify proteins and quantify their relative abundance across the different experimental groups.
- Perform statistical analysis to identify proteins that show significant changes in abundance upon this compound treatment.
- Visualize the data using volcano plots and heatmaps to highlight on-target and potential off-target proteins.
Comparison with Alternative Technologies
The specificity of this compound can be benchmarked against other protein knockdown technologies. A comprehensive comparison would involve performing the same quantitative proteomics experiment with these alternative methods.
| Technology | Principle | On-Target Efficacy | Potential Off-Target Mechanisms |
| This compound | Chemical-induced proteasomal degradation | High | - "Hook effect" at high concentrations- Off-target binding of the MTH1 or CRBN ligands |
| dTAG | Chemical-induced proteasomal degradation (FKBP12F36V tag) | High | - Off-target binding of the FKBP12F36V or E3 ligase ligands |
| BromoTag | Chemical-induced proteasomal degradation (Brd4BD2 L387A tag) | High | - Off-target binding of the Brd4 or E3 ligase ligands |
| RNA interference (RNAi) | mRNA degradation | Variable | - Off-target silencing of unintended mRNAs |
| CRISPR interference (CRISPRi) | Transcriptional repression | High | - Off-target binding of the guide RNA |
Data Presentation for Comparative Analysis
The results from a comparative quantitative proteomics study should be summarized in clear and concise tables.
Table 1: On-Target Degradation Efficiency
| Technology | Target Protein | % Degradation (vs. Vehicle) | p-value |
| This compound | MTH1-POI | ||
| dTAG | FKBP12F36V-POI | ||
| RNAi | POI | ||
| CRISPRi | POI |
Table 2: Off-Target Protein Abundance Changes
| Technology | Number of Significantly Upregulated Proteins | Number of Significantly Downregulated Proteins (excluding target) |
| This compound | ||
| dTAG | ||
| RNAi | ||
| CRISPRi |
Table 3: Top 5 Significantly Altered Off-Target Proteins for this compound
| Protein | Fold Change (vs. Vehicle) | p-value | Function |
| Protein A | |||
| Protein B | |||
| Protein C | |||
| Protein D | |||
| Protein E |
Conclusion
Quantitative proteomics provides a powerful and unbiased approach to validate the specificity of this compound. By following the recommended experimental workflow and data analysis procedures, researchers can gain a comprehensive understanding of its on-target efficacy and potential off-target effects. Comparing these results with alternative protein knockdown technologies will enable an informed decision on the most suitable tool for a particular biological question. This rigorous validation is a critical step in ensuring the reliability and reproducibility of experimental findings in basic research and drug development.
A Head-to-Head Comparison of aTAG 2139 and RNAi for Protein Silencing
For researchers, scientists, and drug development professionals navigating the landscape of protein silencing technologies, the choice between targeted protein degradation and RNA interference is a critical one. This guide provides an objective comparison of the aTAG 2139 system, a targeted protein degradation technology, and RNA interference (RNAi), a widely used gene silencing method. We will delve into their mechanisms of action, present available quantitative data, detail experimental protocols, and visualize key processes to aid in making an informed decision for your research needs.
At a Glance: this compound vs. RNAi
| Feature | This compound | RNA interference (RNAi) |
| Mechanism of Action | Post-translational: Induces degradation of an existing target protein fused with an MTH1 tag. | Post-transcriptional: Degrades target mRNA, preventing new protein synthesis. |
| Targeting | Protein-level: Acts on the final protein product. | mRNA-level: Acts on the messenger RNA transcript. |
| Reversibility | Reversible upon withdrawal of the aTAG molecule. | Generally considered reversible as the siRNA degrades, but can have long-lasting effects. |
| Speed of Action | Rapid, with degradation observed within hours. | Slower onset, as it depends on the turnover rate of the existing protein pool. |
| Specificity | High, based on the specific interaction between the aTAG molecule and the MTH1 tag. | Can have off-target effects due to partial sequence complementarity of the siRNA to unintended mRNAs. |
| Efficacy (Typical Knockdown) | High, with maximal degradation (Dmax) reported to be 92.1%. | Variable, typically ranging from 50% to over 90% knockdown of protein expression. |
| Quantitative Potency (DC50) | 0.27 nM to 1.1 nM.[1][2][3] | Not applicable in the same context; efficacy is dependent on siRNA concentration and delivery efficiency. |
| Experimental Setup | Requires initial CRISPR/Cas9-mediated knock-in of the MTH1 tag to the gene of interest. | Requires synthesis or purchase of siRNA and a transfection reagent for delivery into cells. |
Delving into the Mechanisms
The fundamental difference between this compound and RNAi lies in the biological level at which they intervene to silence protein expression.
This compound: Hijacking the Cell's Disposal System
The aTAG system employs a heterobifunctional molecule, this compound, to induce the degradation of a target protein. This is achieved by first genetically tagging the protein of interest with the MTH1 (MutT homolog-1) protein. This compound then acts as a molecular bridge, simultaneously binding to the MTH1 tag on the fusion protein and an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome, the cell's natural protein degradation machinery.
RNAi: Silencing the Messenger
RNA interference operates at the post-transcriptional level. It utilizes small interfering RNAs (siRNAs), which are short, double-stranded RNA molecules designed to be complementary to the messenger RNA (mRNA) of the target protein. Once introduced into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then uses the siRNA as a guide to find and bind to the complementary target mRNA. This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing it from being translated into a protein.
Experimental Protocols
The experimental workflows for this compound and RNAi differ significantly in their initial setup.
This compound Experimental Workflow
The use of the aTAG system requires an upfront investment in cell line engineering to tag the endogenous protein of interest with MTH1.
Detailed Method for CRISPR-Mediated MTH1 Tagging:
A detailed, step-by-step protocol for CRISPR/Cas9-mediated gene tagging is available and should be followed for generating the MTH1-fusion cell line.[4][5][6][7] The general steps include:
-
Design and Synthesis: Design a single guide RNA (sgRNA) targeting the genomic locus of the protein of interest and a donor template containing the MTH1 tag sequence flanked by homology arms corresponding to the sequences upstream and downstream of the insertion site.
-
Transfection: Co-transfect the sgRNA, Cas9 nuclease, and the MTH1 donor template into the target cells.
-
Selection and Validation: Select for cells that have successfully integrated the MTH1 tag. This can be done by including a selection marker in the donor template or by single-cell cloning and screening. Validate the correct integration and expression of the MTH1-fusion protein by PCR, sequencing, and Western blotting.
-
Degradation Experiment: Once a validated cell line is established, treat the cells with the desired concentration of this compound.
-
Analysis: Harvest the cells at different time points and analyze the degradation of the target protein using methods such as Western blotting or mass spectrometry.
RNAi Experimental Workflow
The RNAi workflow is generally more straightforward for transient knockdown experiments.
Detailed Method for siRNA Transfection:
A typical protocol for siRNA transfection in a 6-well plate format is as follows:[8][9][10]
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the desired amount of siRNA (e.g., 20-100 pmol) in a serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 24-72 hours. The optimal incubation time depends on the stability of the target protein.
-
Analysis: Harvest the cells and analyze the protein knockdown by Western blotting or the mRNA knockdown by quantitative real-time PCR (qRT-PCR).
Off-Target Effects: A Critical Consideration
A major concern in any protein silencing experiment is the potential for off-target effects.
This compound: The aTAG system is designed for high specificity. The this compound molecule is engineered to bind specifically to the MTH1 tag. As MTH1 is not an essential protein and is not endogenously tagged, the degradation is expected to be highly specific to the MTH1-fusion protein. However, as with any small molecule, potential off-target binding of this compound to other cellular proteins cannot be entirely ruled out and should be considered, for instance by including a negative control compound.[11][]
RNAi: Off-target effects are a well-documented challenge in RNAi experiments. These can arise from:
-
Seed-region-mediated off-targeting: The "seed" region of the siRNA (nucleotides 2-8) can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNAs, leading to their degradation or translational repression.
-
Immune stimulation: Double-stranded RNA can trigger an innate immune response in some cell types.
Strategies to mitigate RNAi off-target effects include using the lowest effective siRNA concentration, using multiple siRNAs targeting different regions of the same mRNA, and performing rigorous validation experiments.
Summary and Conclusion
Both this compound and RNAi are powerful tools for protein silencing, each with its own set of advantages and disadvantages.
This compound offers a highly specific, rapid, and reversible method for degrading proteins at the post-translational level. The main hurdle is the initial requirement for generating a knock-in cell line, which can be time-consuming. However, for long-term studies and applications where high specificity and rapid, reversible control are paramount, the aTAG system presents a compelling option.
RNAi is a more established and readily accessible technique for transiently silencing gene expression at the mRNA level. Its straightforward experimental workflow makes it suitable for high-throughput screening and initial target validation. However, researchers must be vigilant about potential off-target effects and perform thorough validation to ensure the observed phenotypes are a direct result of silencing the intended target.
The choice between this compound and RNAi will ultimately depend on the specific research question, the required level of control and specificity, and the available resources and timeline. This guide provides the foundational knowledge to help researchers make a strategic and informed decision for their protein silencing experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. CRISPR/Cas9-Mediated Gene Tagging: A Step-by-Step Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.au.dk [pure.au.dk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. youtube.com [youtube.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Targeted Protein Degradation Tools: Overview and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of aTAG 2139: A Comparative Guide to Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the aTAG 2139 targeted protein degradation system with alternative technologies. Supported by experimental data, this document details the performance and methodologies required to evaluate this compound for your research needs.
The aTAG technology provides a powerful strategy for targeted protein degradation, enabling the specific and rapid removal of a protein of interest (POI) from a cellular system. This compound is a heterobifunctional degrader that specifically targets proteins fused with the MTH1 (MutT homolog-1) tag for ubiquitination and subsequent proteasomal degradation. This system offers a significant advantage as it circumvents the need for a specific ligand for the target protein itself, requiring only the genetic tagging of the POI with MTH1.
Performance Comparison of Targeted Protein Degradation Systems
The efficacy of this compound has been demonstrated in various models, with the dTAG system, which utilizes a mutant FKBP12 tag, serving as a primary alternative for targeted protein degradation. The following tables summarize the performance of this compound and provide a comparative overview with the dTAG system.
| Compound | Tag | Cell Line | DC50 | Dmax | Time Point | Reference |
| This compound | MTH1 | Jurkat | 0.27 nM | 92.1% | 4 hours | [1] |
| dTAG-13 | FKBP12 F36V | 293FT | Sub-micromolar | High | 4 hours | [2] |
| dTAG-13 | FKBP12 F36V | MV4;11 | Sub-micromolar | High | Not Specified | [2] |
Note: Direct head-to-head comparative data in the same cell line under identical conditions is limited in the public domain. The dTAG-13 data is provided as a reference for a comparable system.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the recruitment of the E3 ubiquitin ligase cereblon (CRBN) to the MTH1-tagged protein of interest, leading to its degradation. This process can be visualized, along with a typical experimental workflow for evaluating its efficacy.
Caption: Mechanism of this compound-mediated protein degradation.
Caption: Experimental workflow for this compound validation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. The following protocols are based on established methods for evaluating targeted protein degradation.
CRISPR/Cas9-Mediated MTH1 Tagging of a Protein of Interest
-
gRNA Design: Design single guide RNAs (sgRNAs) targeting the C-terminus of the gene of interest, just before the stop codon.
-
Donor Template Design: Construct a donor plasmid containing the MTH1 tag sequence flanked by homology arms (typically 500-800 bp) corresponding to the genomic sequences upstream and downstream of the sgRNA cut site.
-
Transfection: Co-transfect the target cells with a Cas9-expressing plasmid, the sgRNA-expressing plasmid, and the donor template plasmid.
-
Selection and Clonal Isolation: Select for transfected cells using an appropriate marker (e.g., puromycin resistance). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Verification: Screen individual clones for correct integration of the MTH1 tag by PCR and Sanger sequencing. Confirm the expression of the MTH1-fusion protein by Western blot.
Western Blot Protocol for MTH1-Fusion Protein Degradation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.
-
-
Sample Preparation:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) into the wells of a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For quantification, use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to normalize the protein levels of the target.
-
Conclusion
The this compound system represents a robust and versatile tool for the targeted degradation of proteins. Its high potency and rapid action make it a valuable asset for studying protein function and for the validation of potential drug targets. While direct comparative data with other degradation systems remains somewhat limited in publicly available literature, the existing evidence demonstrates its significant potential. The provided protocols offer a foundation for researchers to independently validate and explore the utility of this compound in their specific models of interest. As the field of targeted protein degradation continues to evolve, further cross-validation studies will be instrumental in defining the optimal applications for this and other emerging technologies.
References
A Comparative Analysis of aTAG 2139 and dTAG Systems for Targeted Protein Degradation
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Targeted protein degradation (TPD) has emerged as a powerful strategy for modulating protein levels and studying protein function, offering advantages over traditional genetic and small molecule inhibitor approaches. Among the various TPD technologies, degron systems, which utilize a small molecule to induce the degradation of a target protein fused to a specific tag, have gained significant traction. This guide provides a detailed comparative analysis of two prominent degron systems: the aTAG system, utilizing the degrader aTAG 2139, and the dTAG system.
This comparison will delve into the mechanisms of action, performance metrics, and experimental considerations for both systems, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate system for their needs.
Mechanism of Action
Both aTAG and dTAG systems operate on the principle of hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate a protein of interest (POI). This is achieved by fusing the POI to a specific protein tag, which is then recognized by a bifunctional small molecule degrader. The degrader acts as a molecular glue, bringing the tagged POI into proximity with an E3 ubiquitin ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.
aTAG System: The aTAG system employs the enzyme MTH1 (MutT homolog-1) as the degradation tag. The degrader molecule, This compound , is a heterobifunctional molecule that consists of a ligand with high selectivity for MTH1 linked to a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase. The rationale for using MTH1 as a tag is that its loss has no known phenotypic consequence in most cellular contexts.
dTAG System: The dTAG system utilizes a mutated form of the FKBP12 protein, specifically the F36V mutant (FKBP12F36V), as its degradation tag.[1][2] The corresponding dTAG degraders, such as dTAG-13, are bifunctional molecules that selectively bind to FKBP12F36V and an E3 ligase, which can be either CRBN or von Hippel-Lindau (VHL).[1][2] This system is designed to be highly specific for the mutant FKBP12, with minimal binding to the wild-type protein, thus reducing the likelihood of off-target effects.[1]
Performance Comparison
The efficacy of a degron system is determined by several key parameters, including its potency (DC50), maximal degradation level (Dmax), and the kinetics of degradation.
| Parameter | This compound System | dTAG System |
| Degrader Molecule | This compound | dTAG-13 (CRBN-recruiting), dTAGV-1 (VHL-recruiting) |
| Protein Tag | MTH1 (MutT homolog-1) | FKBP12F36V |
| E3 Ligase Recruited | CRBN | CRBN or VHL[1][2] |
| Potency (DC50) | 0.27 nM - 1.1 nM[3][4] | Sub-micromolar to nanomolar range (e.g., 50 nM for potent degradation of various fusion proteins)[1] |
| Maximal Degradation (Dmax) | ~92.1% after 4 hours | >80-85% degradation with >100 nM dTAG-13[5] |
| Degradation Kinetics | Pronounced degradation observed after 4 hours | Rapid degradation, with significant effects seen within one hour for many targets[1][2] |
| In Vivo Applicability | Suitable for in vivo applications | Demonstrated in vivo efficacy[1][5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: this compound signaling pathway.
Caption: dTAG system signaling pathway.
Caption: Comparative experimental workflow.
Experimental Protocols
To facilitate a direct comparison between the this compound and dTAG systems, the following experimental protocols are provided. These protocols outline the key steps for generating tagged cell lines and assessing protein degradation.
I. Generation of Tagged Cell Lines via CRISPR/Cas9 Knock-in
This protocol describes the generation of cell lines with either the MTH1 (for aTAG) or FKBP12F36V (for dTAG) tag knocked into the endogenous locus of the protein of interest.
Materials:
-
Target cell line
-
CRISPR/Cas9 expression vector (e.g., pX330)
-
Single guide RNA (sgRNA) targeting the C-terminus or N-terminus of the POI
-
Donor plasmid containing the respective tag sequence (MTH1 or FKBP12F36V) flanked by homology arms (~800 bp) specific to the target locus
-
Transfection reagent
-
Puromycin or other selection antibiotic
-
PCR primers for genotyping
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Cloning: Design and clone two sgRNAs targeting the desired insertion site (e.g., just before the stop codon for C-terminal tagging) into the CRISPR/Cas9 expression vector.[6]
-
Donor Plasmid Construction: Construct a donor plasmid containing the tag sequence (MTH1 or FKBP12F36V) and a selection marker (e.g., puromycin resistance gene) flanked by homology arms corresponding to the sequences upstream and downstream of the sgRNA cut site.
-
Transfection: Co-transfect the target cells with the CRISPR/Cas9-sgRNA plasmid and the donor plasmid using a suitable transfection method.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Clonal Isolation and Expansion: Isolate and expand single-cell clones.
-
Genotyping: Screen individual clones by PCR using primers flanking the insertion site to identify correctly targeted clones.
-
Sequence Verification: Confirm the correct in-frame insertion of the tag by Sanger sequencing of the PCR product.
-
Protein Expression Confirmation: Verify the expression of the tagged protein by Western blot using an antibody against the POI or the tag itself.
II. Protein Degradation Assay
This protocol details the procedure for treating the generated tagged cell lines with the respective degraders and quantifying the extent of protein degradation.
Materials:
-
Generated MTH1-tagged and FKBP12F36V-tagged cell lines
-
This compound (and negative control)
-
dTAG-13 (and negative control)
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the MTH1-tagged and FKBP12F36V-tagged cells in separate plates at an appropriate density.
-
Degrader Treatment: Treat the cells with a dose-response range of the respective degrader (this compound or dTAG-13), a negative control, and a vehicle control (DMSO). For kinetic experiments, treat with a fixed concentration of the degrader and harvest cells at different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in lysis buffer.[7][8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[7]
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[9]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle-treated control. Plot the data to determine DC50 and Dmax values.
Conclusion
Both the this compound and dTAG systems are powerful and versatile tools for inducing targeted protein degradation. The choice between the two systems will depend on the specific experimental requirements. The aTAG system, with its MTH1 tag, offers the advantage of utilizing a tag with no known endogenous function. The dTAG system provides flexibility with the option to recruit either the CRBN or VHL E3 ligase and has been shown to induce very rapid degradation.[1][2]
This guide provides the necessary information, including comparative performance data and detailed experimental protocols, to enable researchers to make an informed decision and successfully implement these advanced targeted protein degradation technologies in their studies. By carefully considering the specific characteristics of each system, scientists can effectively harness the power of TPD to explore complex biological questions and accelerate drug discovery efforts.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dTAG system | Chemical Probes Portal [chemicalprobes.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]
- 5. academic.oup.com [academic.oup.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 8. 2bscientific.com [2bscientific.com]
- 9. Western blot protocol for low abundance proteins | Abcam [abcam.com]
On-Target Degradation of MTH1 Fusion Proteins by aTAG 2139: A Comparative Guide
The targeted degradation of proteins has emerged as a powerful tool in cell biology and drug discovery, offering a complementary approach to traditional inhibition methods. The aTAG system, utilizing the small molecule degrader aTAG 2139, provides a robust method for inducing the rapid and selective degradation of proteins of interest fused to the MTH1 protein tag. This guide offers a comprehensive comparison of the aTAG system with other targeted protein degradation (TPD) technologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: The aTAG System
The aTAG system is a heterobifunctional degrader-based approach. It involves tagging the protein of interest (POI) with the MTH1 protein. The degrader molecule, this compound, then acts as a molecular bridge, simultaneously binding to the MTH1 tag on the fusion protein and an E3 ubiquitin ligase, specifically Cereblon (CRBN). This induced proximity triggers the polyubiquitination of the MTH1 fusion protein, marking it for degradation by the proteasome. A key advantage of using MTH1 as a tag is that its acute inhibition or degradation has no known phenotypic effect on cell viability.
Diagram of the aTAG Signaling Pathway
Caption: Mechanism of this compound-mediated protein degradation.
Performance of this compound
This compound demonstrates high potency and efficiency in degrading MTH1 fusion proteins. The efficacy is typically measured by the DC50 (concentration for 50% maximal degradation) and Dmax (maximum percentage of degradation).
| Parameter | This compound | Reference(s) |
| DC50 | 0.27 nM - 1.1 nM | [1] |
| Dmax | ~92.1% | |
| Incubation Time for Max Degradation | 4 hours |
Comparison with Alternative TAG-Based Degradation Systems
The aTAG system is one of several TAG-based TPD technologies. The primary alternatives include the dTAG and BromoTag systems, which differ in the tag used and the E3 ligase recruited.
| Feature | aTAG System | dTAG System | BromoTag System | Reference(s) |
| Tag | MTH1 | FKBP12F36V | Brd4BD2 L387A | |
| Degrader(s) | This compound, aTAG 4531 | dTAG-13, dTAG-47, dTAGV-1 | BromoTag AGB1, AGB3 | |
| Recruited E3 Ligase | CRBN | CRBN (dTAG-13/47), VHL (dTAGV-1) | VHL | |
| Reversibility | Yes (washout) | Yes (washout) | Yes (washout) |
While direct head-to-head comparisons in the same cell line with the same protein of interest are limited in the public domain, studies comparing different degron systems have shown that the efficiency and kinetics of degradation can be target-dependent. One study that compared AID2, dTAG, and BromoTag systems for the degradation of a GFP reporter found that all systems achieved rapid degradation.[2]
Experimental Protocols
Generation of MTH1-Fusion Protein Expressing Cells
a) CRISPR/Cas9-mediated Endogenous Tagging (Recommended)
For stable and physiologically relevant expression levels, CRISPR/Cas9-mediated knock-in of the MTH1 tag at the desired locus of the protein of interest is the preferred method.
b) Transient Transfection for Rapid Assessment
For initial and rapid assessment of degradation, transient transfection of a plasmid encoding the MTH1-fusion protein can be employed.
Protocol for Transient Transfection:
-
Cell Plating: Plate cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
Solution A: Dilute 2 µg of the MTH1-fusion protein expression plasmid in 100 µL of serum-free medium.
-
Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
-
Complex Formation: Combine solutions A and B, mix gently, and incubate for 20-30 minutes at room temperature.
-
Transfection: Add the transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 24-48 hours to allow for expression of the fusion protein before proceeding with the degradation experiment.[3]
On-Target Degradation Assay
Experimental Workflow for Degradation Assay
Caption: Workflow for a typical protein degradation experiment.
Protocol for Western Blot Analysis of Protein Degradation:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or the MTH1 tag overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.
Washout Experiment for Reversibility Assessment
The degradation induced by this compound is reversible. To assess the recovery of the target protein, a washout experiment can be performed.
Protocol for Washout Experiment:
-
Degradation Induction: Treat cells with this compound for a sufficient time to achieve maximal degradation (e.g., 4-8 hours).
-
Washout: Remove the medium containing this compound and wash the cells three times with fresh, pre-warmed medium.
-
Recovery: Add fresh medium without the degrader and incubate the cells for various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis: Harvest the cells at each time point and analyze the protein levels by Western blotting as described above to monitor the re-expression of the MTH1-fusion protein.[4]
Off-Target Effects
A critical consideration for any targeted therapy is the potential for off-target effects. As this compound utilizes a pomalidomide-based ligand to recruit CRBN, there is a potential for it to induce the degradation of endogenous proteins that are known substrates of this E3 ligase, such as zinc-finger (ZF) proteins.[5] It is therefore advisable to include a negative control, such as this compound-NEG, which binds to MTH1 but does not recruit CRBN, to distinguish on-target from off-target effects.[6] Furthermore, proteomic analysis can be employed to comprehensively assess the specificity of degradation.
Conclusion
The aTAG system, with this compound as its key degrader, offers a potent, rapid, and reversible method for the targeted degradation of MTH1-fusion proteins. Its high efficiency and the inert nature of the MTH1 tag make it a valuable tool for studying protein function and for target validation in drug discovery. While alternative systems like dTAG and BromoTag provide similar capabilities with different molecular components, the choice of system may depend on the specific protein of interest and the desired E3 ligase for recruitment. Careful experimental design, including appropriate controls, is crucial to ensure the specific and on-target degradation of the intended protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combination of AID2 and BromoTag expands the utility of degron-based protein knockdowns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transient Transfection Protocol - Creative Biogene [creative-biogene.com]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-NEG | TAG Degradation Platform | Tocris Bioscience [tocris.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
